Temocaprilat
Description
This compound is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. this compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
the diacid of temocapril; active metabolite of angiotensin converting enzyme inhibitor (CS-622); RN refers to (2S-(2alpha,6beta(R*))) isomer; structure in first source
See also: Temocapril (active moiety of); Temocapril Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWEOXAPZXAFB-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891350 | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-53-9 | |
| Record name | Temocaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMOCAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Temocaprilat
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, and relevant experimental methodologies for temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril.
Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)
Temocapril is a prodrug that is rapidly absorbed and hydrolyzed in the body, primarily by hepatic carboxylesterase 1 (hCES1), to its pharmacologically active diacid metabolite, this compound.[1][2][3][4] The primary mechanism of action of this compound is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][5]
ACE is responsible for two main actions:
-
The conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[2]
-
The degradation of Bradykinin, a potent vasodilator.[4]
By inhibiting ACE, this compound blocks the formation of Angiotensin II, leading to several downstream effects:
-
Vasodilation: Reduced levels of Angiotensin II, a powerful vasoconstrictor, result in the relaxation of blood vessels, decreasing systemic vascular resistance and lowering blood pressure.[1][2][5]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Inhibition of Angiotensin II formation decreases aldosterone secretion, leading to mild natriuresis (sodium excretion) and diuresis (water excretion), further contributing to blood pressure reduction.[2][5][6]
-
Increased Bradykinin Levels: By preventing the degradation of bradykinin, this compound potentiates its vasodilatory effects, which also contributes to the overall antihypertensive action.[4]
The thiazepine ring in this compound's structure is suggested to induce a tilt in the ACE active site, allowing for stronger coordination with the Zn²⁺ ion at the catalytic center, which may contribute to its high potency.[1]
Quantitative Pharmacological Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
This table compares the in vitro potency of this compound against enalaprilat, another common ACE inhibitor.
| Compound | IC₅₀ (nM) | Source Organism for ACE | Reference |
| This compound | 1.2 | Rabbit Lung | [1] |
| Enalaprilat | 3.6 | Rabbit Lung | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This table summarizes key pharmacokinetic parameters.
| Parameter | Value | Condition/Population | Reference(s) |
| Prodrug | Temocapril | - | [3][6] |
| Active Metabolite | This compound | - | [3][6] |
| Time to Peak (t_max) | ~1.5 hours (this compound) | Young and Elderly Hypertensive Patients | [7] |
| Plasma Half-life (t½) | ~13.1 hours | Patients with normal liver function | [6] |
| Protein Binding | 99.5% | Includes patients with renal impairment | [6] |
| Primary Elimination Route | Biliary and Renal | - | [6][8] |
| Biliary Excretion | 58-63% (via MRP2/cMOAT) | - | [1][9] |
| Urinary Recovery | 19.4% | - | [3][6] |
Prodrug Activation and Metabolism
Temocapril is administered as an inactive ester prodrug.[10] Following oral administration, it is rapidly absorbed and bioactivated, primarily in the liver, through hydrolysis of its ester group to form the active diacid metabolite, this compound.[1][4] This conversion is catalyzed by human carboxylesterase 1 (hCES1).[1]
A distinguishing feature of this compound is its dual excretion pathway, with a significant portion being eliminated through the bile.[8] This is mediated by an ATP-dependent active transporter, the canalicular multispecific organic anion transporter (cMOAT), also known as Multidrug Resistance-Associated Protein 2 (MRP2).[1][9] This characteristic is significant as it allows the drug to be used in patients with renal insufficiency with a lower risk of accumulation compared to ACE inhibitors that are primarily cleared by the kidneys.[8][11]
Experimental Protocols
This protocol is a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against ACE.[12][13]
Principle: The assay measures the amount of hippuric acid (HA) produced from the ACE-specific substrate hippuryl-histidyl-leucine (HHL). The inhibitor's potency is determined by its ability to reduce the rate of HA formation.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-histidyl-leucine (HHL)
-
Inhibitor: this compound (or other test compounds)
-
Buffer: Borate buffer or similar (e.g., 0.1 M potassium phosphate buffer with 0.3 M NaCl, pH 8.3)
-
Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl acetate
-
Detection: Spectrophotometer (228 nm) or HPLC system
Methodology:
-
Preparation: Prepare solutions of ACE, HHL, and the test inhibitor (this compound) at various concentrations in the buffer.
-
Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE solution and the test inhibitor solution (or buffer for control). Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Add ethyl acetate to the tube, vortex vigorously to extract the hippuric acid (HA) product into the organic phase. Centrifuge to separate the layers.
-
Quantification: Carefully transfer a known volume of the upper ethyl acetate layer to a new tube. Evaporate the solvent. Reconstitute the dried HA in buffer or mobile phase.
-
Analysis: Measure the absorbance of the reconstituted HA at 228 nm using a spectrophotometer or quantify using a reverse-phase HPLC system.
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
This protocol is used to investigate the active transport of a compound across the bile canalicular membrane.
Principle: The uptake of a radiolabeled or fluorescent substrate (e.g., ³H-temocaprilat) into isolated canalicular membrane vesicles (CMVs) is measured in the presence and absence of ATP. ATP-dependent uptake indicates active transport by a transporter like cMOAT/MRP2.
Materials:
-
Canalicular Membrane Vesicles (CMVs) isolated from rat liver
-
Substrate: Radiolabeled this compound ([³H]-temocaprilat)
-
Transport Buffer (e.g., Tris-HCl, sucrose, MgCl₂)
-
ATP and AMP (as a negative control)
-
Scintillation fluid and counter
Methodology:
-
Vesicle Preparation: Isolate CMVs from the livers of control rats (e.g., Sprague-Dawley) and, for comparison, from rats with a known defect in the cMOAT transporter (e.g., Eisai Hyperbilirubinemic Rats, EHBR).[9]
-
Uptake Reaction: Pre-warm CMV aliquots to 37°C.
-
Initiation: Start the transport reaction by adding a mixture containing the radiolabeled this compound and either ATP or AMP (control) to the vesicles.
-
Time Course: At specific time points (e.g., 0.5, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to an ice-cold stop solution to terminate the uptake.
-
Separation: Rapidly filter the mixture through a membrane filter to separate the vesicles (containing the uptaken substrate) from the external medium. Wash the filter quickly with ice-cold buffer to remove non-transported substrate.
-
Quantification: Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Plot the amount of substrate taken up into the vesicles over time. Compare the uptake in the presence of ATP versus AMP. A significantly higher uptake with ATP indicates active, ATP-dependent transport. Comparing uptake in vesicles from normal vs. EHBR rats can confirm the specific involvement of the cMOAT transporter.[9]
References
- 1. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 2. What is the mechanism of Temocapril Hydrochloride? [synapse.patsnap.com]
- 3. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temocapril - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Preclinical Pharmacokinetic Profile of Temocaprilat: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor that undergoes rapid in vivo hydrolysis to its active diacid metabolite, temocaprilat.[1] It is this active form, this compound, that is responsible for the pharmacological effects of the drug. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the non-clinical safety evaluation and for predicting its disposition in humans. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key laboratory animal species—rats, dogs, and monkeys.
This compound exhibits a unique dual excretion pathway, being eliminated through both renal and biliary routes.[2] This characteristic distinguishes it from many other ACE inhibitors that are primarily cleared by the kidneys. The balance between these two elimination pathways can vary across species, influencing the overall pharmacokinetic profile. This guide will delve into the available quantitative data, detail the experimental methodologies employed in these preclinical studies, and provide visualizations to illustrate key processes.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in various preclinical species compared to humans. It is important to note that detailed, publicly available preclinical studies with comprehensive tabulated data are limited. The information presented here is compiled from available summary data.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
| Parameter | Rat | Dog | Monkey | Human |
| Biliary Excretion (%) | 82-85 | 28-31 | 45-49 | 58-63 |
| Renal Clearance (mL/min/kg) | 8.7 | 34.6 | 22.1 | 19.4 |
| Plasma Half-life (h) | 4.2 | 9.8 | 11.3 | 13.1 |
Data compiled from publicly available sources. Detailed study conditions may vary.
Experimental Protocols
Detailed experimental protocols from specific preclinical studies on this compound are not extensively published. However, based on standard practices in preclinical pharmacokinetics and information from related studies, a typical experimental design can be outlined.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dogs: Beagle dogs are a standard non-rodent species for pharmacokinetic studies.
-
Monkeys: Cynomolgus or Rhesus monkeys are frequently used as a non-human primate model.
Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are provided with standard chow and water ad libitum. Animals are often fasted overnight before oral administration.
Drug Administration
-
Formulation: For oral administration, temocapril hydrochloride is often formulated as a solution or suspension in a suitable vehicle, such as water or a methylcellulose solution. For intravenous administration, it is dissolved in a physiologically compatible vehicle like saline.
-
Dosing: Doses are calculated based on the body weight of the individual animals.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common time points include pre-dose, and at various intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically collected from the jugular vein (often via a cannula in rats) or other appropriate vessels in dogs and monkeys.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and are immediately placed on ice. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is determined using a validated bioanalytical method. A common and highly sensitive method is capillary gas chromatography with negative ion chemical ionization mass spectrometry (GC-NCI-MS).[3]
-
Sample Preparation: This typically involves a solid-phase extraction (SPE) to isolate this compound and an internal standard (often a deuterated analog) from the plasma matrix.[3]
-
Derivatization: The carboxylic acid and secondary amino groups of this compound are often derivatized to improve chromatographic properties and mass spectrometric sensitivity.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Metabolic Pathway
Temocapril is a prodrug that is metabolically activated to this compound. The following diagram illustrates this simple metabolic conversion.
Metabolism and Excretion
Temocapril is rapidly and extensively metabolized to this compound through the hydrolysis of its ethyl ester group.[1] This conversion is primarily mediated by esterases in the liver and, to a lesser extent, in the gut mucosa.
A key feature of this compound's disposition is its dual route of elimination. It is excreted in both the urine and the bile.[2] The relative contribution of each pathway varies between species. In rats, biliary excretion is the predominant route, accounting for 82-85% of the dose. In contrast, dogs show a more balanced excretion profile with a lower percentage of biliary excretion (28-31%) and a higher renal clearance. Monkeys exhibit an intermediate profile between rats and dogs. This species-dependent variation in elimination pathways is a critical consideration when extrapolating preclinical data to predict human pharmacokinetics.
Conclusion
The preclinical pharmacokinetic studies of this compound in rats, dogs, and monkeys reveal a rapid conversion from its prodrug, temocapril, and a distinct dual elimination pathway involving both renal and biliary excretion. The balance of these excretion routes is species-dependent, with rats favoring biliary elimination and dogs having a more substantial renal clearance component. While detailed quantitative data in the public domain is limited, the available information provides valuable insights for drug development professionals. The methodologies outlined in this guide represent standard practices for conducting such preclinical evaluations. Further research and publication of detailed preclinical data would be beneficial for a more complete understanding of this compound's pharmacokinetic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Temocaprilat: A Technical Guide to its Role as an Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of temocaprilat, the active metabolite of the prodrug temocapril, and its function as a potent Angiotensin-Converting Enzyme (ACE) inhibitor. Temocapril is primarily indicated for the treatment of hypertension and congestive heart failure.[1] This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals in the pharmaceutical sciences.
Introduction
Temocapril is an orally active ACE inhibitor that undergoes rapid conversion in the body to its pharmacologically active diacid metabolite, this compound.[2][3][4] ACE inhibitors are a cornerstone in the management of cardiovascular diseases, primarily through their interference with the Renin-Angiotensin-Aldosterone System (RAAS).[5][6] this compound's distinct chemical structure, featuring a thiazepine ring, contributes to its potent ACE inhibitory activity and favorable pharmacokinetic profile.[1][7] This guide will explore the core scientific principles underlying the therapeutic action of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE), a key metalloproteinase in the RAAS.[8] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6][9] Additionally, ACE is involved in the degradation of bradykinin, a potent vasodilator.[5][6]
By inhibiting ACE, this compound brings about two primary physiological effects:
-
Decreased Angiotensin II Levels: This leads to vasodilation of both arteries and veins, resulting in a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[9] The decrease in angiotensin II also reduces the secretion of aldosterone from the adrenal cortex, leading to decreased sodium and water retention.[9]
-
Increased Bradykinin Levels: The inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of this compound.[5][6]
The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System.
Chemical Properties and Structure-Activity Relationship
Temocapril is the ethyl ester prodrug of this compound. The conversion of temocapril to its active form is a critical step for its therapeutic activity.
The structure of this compound is characterized by a seven-membered thiazepine ring, which plays a crucial role in its high-affinity binding to the active site of ACE. The carboxyl groups present in the molecule mimic the C-terminal carboxylate of ACE substrates, while a zinc-binding group interacts with the zinc ion in the enzyme's active site, leading to potent inhibition.
Quantitative Data
In Vitro ACE Inhibitory Activity
This compound has demonstrated potent inhibition of ACE. In one study, the inhibitory potency of this compound on isolated rat aorta was found to be three times that of enalaprilat.[7] Another report indicates that this compound is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung.[1][7]
| Compound | IC50 (nM) | Source |
| This compound | Not explicitly stated, but described as slightly more potent than enalaprilat | Rabbit Lung ACE[1][7] |
| Enalaprilat | Not explicitly stated | Rabbit Lung ACE[1][7] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. The data presented reflects a comparative potency.
Pharmacokinetic Parameters
The pharmacokinetic profile of temocapril and its active metabolite this compound has been characterized in clinical studies involving hypertensive patients.
Table 1: Pharmacokinetic Parameters of Temocapril after a Single Oral Dose of 20 mg Temocapril Hydrochloride [2][10]
| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |
| Cmax (ng/mL) | 28.1 (60.6) | 33.3 (50.5) |
| tmax (h) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 3.0) |
| AUC (ng·h/mL) | 37.8 (56.1) | 50.8 (44.7) |
| t½ (h) | 0.8 (37.5) | 0.9 (33.3) |
| CLR (mL/min) | 27.6 (48.2) | 15.6 (62.2) |
Values are geometric means (geometric CV), except for tmax which is median (range).
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral Dose of 20 mg Temocapril Hydrochloride [2][10]
| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |
| Cmax (ng/mL) | 161 (33.5) | 224 (28.1) |
| tmax (h) | 1.5 (1.0 - 3.0) | 2.0 (1.0 - 4.0) |
| AUC (ng·h/mL) | 1140 (31.7) | 2120 (36.8) |
| t½ (h) | 11.1 (24.3) | 13.1 (22.9) |
| CLR (mL/min) | 23.0 (41.7) | 10.6 (49.1) |
Values are geometric means (geometric CV), except for tmax which is median (range).
Table 3: Steady-State Pharmacokinetic Parameters of this compound after Seven Once-Daily Oral Doses of 20 mg Temocapril Hydrochloride [2][10]
| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |
| Cmax,ss (ng/mL) | 211 (27.5) | 335 (31.6) |
| tmax,ss (h) | 1.5 (1.0 - 3.0) | 2.0 (1.0 - 4.0) |
| AUCss (ng·h/mL) | 1660 (28.8) | 3210 (35.5) |
| t½ (h) | 11.2 (25.0) | 13.5 (24.4) |
| CLR,ss (mL/min) | 20.4 (41.7) | 9.3 (50.5) |
Values are geometric means (geometric CV), except for tmax which is median (range).
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol describes a general method for determining the in vitro ACE inhibitory activity of a compound like this compound using a fluorometric assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMPDB [smpdb.ca]
- 5. SMPDB [smpdb.ca]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brighamandwomens.org [brighamandwomens.org]
- 10. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Inhibition Profile of Temocaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition properties of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways to support further research and development in cardiovascular and related therapeutic areas.
Introduction
Temocapril is a prodrug that is rapidly converted in the body to its active diacid metabolite, this compound.[1] this compound exerts its therapeutic effects primarily through the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to vasodilation and a reduction in blood pressure. This guide focuses on the in vitro enzymatic inhibition characteristics of this compound, providing detailed data and methodologies for researchers in pharmacology and drug development.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against its primary target, ACE, as well as other enzymes to assess its selectivity. The following tables summarize the key in vitro inhibition data.
| Inhibitor | Enzyme | Enzyme Source | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound | Angiotensin-Converting Enzyme (ACE) | Rabbit Lung | 1.2 | Enalaprilat | 3.6 |
| Inhibitor | Enzyme | IC50 (µM) |
| This compound | Matrix Metalloproteinase-2 (MMP-2) | 0.47 |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ACE within the Renin-Angiotensin System (RAS).[3] The following diagram illustrates this pathway and the site of inhibition.
Caption: Mechanism of this compound in the Renin-Angiotensin System.
Experimental Protocols
This section details the methodologies for key in vitro enzymatic inhibition assays relevant to the study of this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This protocol is based on the widely used Cushman and Cheung method, which measures the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).[4][5]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other inhibitors)
-
Potassium phosphate buffer (0.1 M, containing 0.2 M NaCl, pH 8.3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of ACE (e.g., 0.05 mU/µL) in potassium phosphate buffer.
-
Prepare a series of dilutions of this compound in the same buffer to determine the IC50 value.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, mix 50 µL of the ACE solution with 50 µL of the this compound solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of 6.5 mM HHL solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture vigorously and then centrifuge at 3000 rpm for 15 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer a known volume of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in a suitable buffer or mobile phase.
-
Measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
The inhibitory activity of this compound against MMP-2 can be assessed using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
Fluorometer or microplate reader
Procedure:
-
Enzyme Activation (if required):
-
Activate the pro-MMP-2 to its active form according to the manufacturer's instructions, typically using APMA (4-aminophenylmercuric acetate).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the activated MMP-2 enzyme, and different concentrations of this compound.
-
Include a control well with the enzyme and buffer but no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission).
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percentage of MMP-2 inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, from initial preparation to final data analysis.
Caption: General workflow for an in vitro enzyme inhibition assay.
Selectivity Profile
This compound has demonstrated high potency against its primary target, ACE. To understand its selectivity, it is important to evaluate its inhibitory activity against other related enzymes, particularly other metalloproteinases.
The available data indicates that this compound also inhibits Matrix Metalloproteinase-2 (MMP-2), albeit at a much higher concentration than that required for ACE inhibition.[6] The IC50 for MMP-2 inhibition was found to be 0.47 µM, which is approximately 390-fold higher than its IC50 for ACE. This suggests a significant degree of selectivity for ACE over MMP-2.
Further studies are required to fully elucidate the selectivity profile of this compound against a broader panel of metalloproteinases and other enzymes, such as neprilysin, to better predict its potential for off-target effects.
Conclusion
This technical guide has summarized the key in vitro enzymatic inhibition properties of this compound. The data presented highlights its high potency and selectivity for angiotensin-converting enzyme. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers investigating the pharmacological profile of this compound and other ACE inhibitors. Further research into its inhibitory activity against a wider range of enzymes will provide a more complete understanding of its selectivity and potential therapeutic applications.
References
- 1. Potential Expanded Indications for Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Temocapril (HMDB0061720) [hmdb.ca]
- 3. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Angiotensin-converting Enzyme (ACE) | TargetMol [targetmol.com]
Structure-Activity Relationship of Temocaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocaprilat, the active metabolite of the prodrug Temocapril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its unique thiazepine ring structure contributes to its high affinity for the ACE active site and favorable pharmacokinetic profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to support researchers and professionals in the field of drug design and development in their efforts to create novel and improved ACE inhibitors.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.
Temocapril is an orally administered prodrug that undergoes hydrolysis in the liver to its active diacid form, this compound.[2] this compound is a highly potent, non-sulfhydryl ACE inhibitor characterized by a seven-membered thiazepine ring.[3] This structural feature is crucial for its interaction with the ACE active site and contributes to its sustained therapeutic effect.[4] Understanding the structure-activity relationship of this compound is paramount for the rational design of new generations of ACE inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting ACE, thereby blocking the production of angiotensin II and the degradation of bradykinin.[1] This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS cascade is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, predominantly found in the pulmonary circulation, then converts angiotensin I to angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor, leading to a cascade of physiological effects including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. This compound's inhibition of ACE interrupts this cascade, leading to a reduction in these hypertensive effects.
Quantitative Structure-Activity Relationship Data
The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency.
| Compound | ACE Source | IC50 (nM) | Reference |
| This compound | Rabbit Lung | 1.2 | [4] |
| Enalaprilat | Rabbit Lung | 3.6 | [4] |
This table summarizes the available quantitative data for this compound and a comparator. A comprehensive SAR table with a series of analogs is not publicly available in the searched literature.
Key Structural Features and Structure-Activity Relationship
The high potency of this compound can be attributed to several key structural features that optimize its interaction with the ACE active site. The general structure-activity relationships for dicarboxylate-containing ACE inhibitors provide a framework for understanding these contributions.[5]
1. N-ring with a Carboxylic Acid: The carboxymethyl group on the thiazepine ring of this compound mimics the C-terminal carboxylate of ACE's natural substrates, forming a crucial ionic interaction with a positively charged residue in the active site.[5]
2. Zinc-Binding Group: The second carboxyl group in the phenibutylamino moiety acts as a potent zinc-binding group, coordinating with the essential Zn²⁺ ion in the catalytic center of ACE. This interaction is critical for inhibiting the enzyme's hydrolytic activity.[4]
3. Large Hydrophobic Heterocyclic Ring (Thiazepine Ring): The seven-membered thiazepine ring is a distinguishing feature of this compound. This large, hydrophobic ring is believed to enhance potency and influence the pharmacokinetic profile. Conformational studies suggest that the thiazepine ring restricts the molecule's conformation to one that is favorable for binding to ACE.[5] Molecular dynamics simulations have indicated that this ring induces a 15° tilt in the ACE active site, allowing for stronger coordination with the zinc ion.[4]
4. Side Chain Mimicking Substrate Residues: The phenylethyl side chain attached to the amino acid portion of this compound is thought to interact with the S1 hydrophobic pocket of the ACE active site, mimicking the side chain of phenylalanine in natural substrates.
5. Stereochemistry: The specific stereochemistry of the chiral centers in this compound is crucial for its potent inhibitory activity, ensuring the correct spatial orientation of the key interacting groups within the ACE active site.
Experimental Protocols
The determination of ACE inhibitory activity is a critical step in the evaluation of potential new drugs. The following is a representative protocol for an in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-Hippuryl-His-Leu (HHL) as substrate
-
HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of ACE in HEPES buffer.
-
Prepare a stock solution of HHL in HEPES buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a pre-determined volume of HEPES buffer.
-
Add a specific volume of the test compound solution at various concentrations. A control with solvent only should be included.
-
Add a specific volume of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a specific volume of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Add ethyl acetate to extract the hippuric acid (HA) formed during the reaction.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper organic layer (ethyl acetate containing HA) to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried HA in a suitable buffer or mobile phase.
-
Measure the absorbance of the reconstituted HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental and Logical Workflows
The discovery and development of a new ACE inhibitor like this compound follows a structured workflow.
General Workflow for ACE Inhibitor Discovery
Conclusion
The structure-activity relationship of this compound highlights the critical role of its unique thiazepine ring in achieving high-potency inhibition of the Angiotensin-Converting Enzyme. The key interactions, including zinc chelation and mimicry of the substrate's C-terminus, provide a solid foundation for its therapeutic efficacy. While comprehensive SAR data for a wide range of this compound analogs remains limited in the public domain, the principles outlined in this guide offer valuable insights for the continued design and development of novel ACE inhibitors. Further research focusing on systematic structural modifications of the this compound scaffold will be instrumental in elucidating more nuanced SARs and paving the way for the next generation of cardiovascular therapeutics.
References
Temocaprilat's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocapril, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor temocaprilat, plays a crucial role in the management of hypertension. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the renin-angiotensin system (RAS). Through a comprehensive review of available data, this document outlines the quantitative impact of this compound on key components of the RAS, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Introduction
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of antihypertensive therapy, and this compound is a potent member of this class. Temocapril is rapidly converted in the body to its active metabolite, this compound, which exerts its therapeutic effects by inhibiting ACE.[1] This guide delves into the specific interactions of this compound with the RAS, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By blocking this conversion, this compound leads to a cascade of effects that collectively lower blood pressure.
The key consequences of ACE inhibition by this compound include:
-
Decreased Angiotensin II Levels: This is the most direct effect, leading to reduced vasoconstriction and consequently, a drop in peripheral resistance.
-
Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.
-
Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular cells of the kidney, resulting in a compensatory increase in plasma renin activity.[2][3]
Quantitative Effects on the Renin-Angiotensin System
Table 1: Comparative Potency of this compound
| Parameter | Comparison | Finding |
| ACE Inhibition (Rabbit Lung) | This compound vs. Enalaprilat | This compound is slightly more potent than enalaprilat.[1] |
| Inhibitory Potency (Isolated Rat Aorta) | This compound vs. Enalaprilat | This compound has 3 times the inhibitory potency of enalaprilat.[1] |
Table 2: Expected Effects of this compound on RAS Components in Hypertensive Patients
| Parameter | Expected Change | Rationale |
| Plasma Renin Activity (PRA) | Significant Increase | Reduction in Angiotensin II removes negative feedback on renin release.[2][3] |
| Angiotensin II | Significant Decrease | Direct inhibition of ACE prevents the conversion of Angiotensin I to Angiotensin II. |
| Aldosterone | Significant Decrease | Reduced Angiotensin II stimulation of the adrenal cortex.[2] |
| Bradykinin | Increase | Inhibition of ACE-mediated degradation. |
Table 3: Pharmacodynamic Effects of Temocapril in Hypertensive Patients
| Parameter | Dosage | Duration | Effect |
| Blood Pressure | 2 mg once daily | 8 days | Significant decrease in elderly patients.[4][5] |
| Heart Rate | Not specified | Not specified | No significant change.[1] |
Experimental Protocols
Detailed experimental protocols from a single, comprehensive study on this compound's effects on the RAS are not publicly available. However, based on standard methodologies used in similar preclinical and clinical studies, a representative protocol is outlined below.
Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)
This protocol describes a typical experimental workflow to assess the dose-dependent effects of this compound on blood pressure and RAS components in a widely used animal model of hypertension.[6][7]
Objective: To determine the effect of different doses of temocapril on blood pressure, plasma renin activity, angiotensin II, and aldosterone levels in Spontaneously Hypertensive Rats.
Materials:
-
Male Spontaneously Hypertensive Rats (12-14 weeks old)
-
Temocapril hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Centrifuge
-
ELISA or LC-MS/MS kits for PRA, Angiotensin II, and Aldosterone measurement
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure and heart rate for all rats for 3 consecutive days to establish a stable baseline.
-
Group Allocation: Randomly divide the rats into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Temocapril (Low dose, e.g., 1 mg/kg/day)
-
Group 3: Temocapril (Medium dose, e.g., 3 mg/kg/day)
-
Group 4: Temocapril (High dose, e.g., 10 mg/kg/day)
-
-
Drug Administration: Administer temocapril or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study period.
-
Blood Sample Collection: At the end of the treatment period, collect blood samples from the rats under anesthesia (e.g., isoflurane). Blood should be drawn from the abdominal aorta or another suitable site into tubes containing appropriate anticoagulants and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Biochemical Analysis: Measure plasma renin activity, angiotensin II, and aldosterone concentrations using validated ELISA or LC-MS/MS assays.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups with the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This compound is a potent ACE inhibitor that effectively lowers blood pressure by interfering with the renin-angiotensin system. Its primary actions include the reduction of angiotensin II and aldosterone levels, leading to vasodilation and decreased sodium and water retention. While specific quantitative data on its effects on all RAS components from a single comprehensive study are limited in the public domain, the collective evidence confirms its mechanism of action is consistent with a powerful and effective ACE inhibitor. Further research with detailed reporting of its impact on the complete RAS cascade would be beneficial for a more nuanced understanding of its pharmacodynamic profile.
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of arterial blood pressure, plasma renin activity and plasma aldosterone concentration to long-term administration of captopril in patients with severe, treatment-resistant malignant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with captopril treatment of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of temocapril during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renin-angiotensin system in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond ACE: A Technical Examination of Temocaprilat's Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, is a potent therapeutic agent for hypertension and heart failure. While its primary mechanism of action through the inhibition of ACE is well-established, a thorough investigation into its potential off-target interactions is crucial for a complete understanding of its pharmacological profile. This technical guide synthesizes the current scientific knowledge regarding the biological targets of this compound beyond ACE. Extensive literature review indicates that this compound exhibits a high degree of selectivity for angiotensin-converting enzyme. Direct interactions with other enzymes, such as neprilysin, arginase, or aminopeptidase P, have not been substantiated in published studies. The profound physiological effects of this compound are predominantly attributable to its potent inhibition of ACE and the subsequent downstream modulation of the renin-angiotensin and kallikrein-kinin systems. This document provides a detailed overview of this compound's primary target, quantitative data on its inhibitory activity, a representative experimental protocol for ACE inhibition assays, and an exploration of the consequential effects on related signaling pathways.
Angiotensin-Converting Enzyme (ACE): The Primary Biological Target
This compound's principal pharmacological effect is the competitive inhibition of angiotensin-converting enzyme (ACE), a zinc-dependent metalloprotease.[1] ACE plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting ACE, this compound reduces the production of angiotensin II and prevents the breakdown of bradykinin, leading to vasodilation and a reduction in blood pressure.
Quantitative Data on ACE Inhibition
The inhibitory potency of this compound against ACE has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Enzyme Source | Inhibitor | IC50 (nM) | Reference |
| Rabbit Lung ACE | This compound | 3.6 | [3] |
| Rabbit Lung ACE | Enalaprilat | 3.6 | [4] |
| Rat Aorta (Angiotensin I-induced contraction) | This compound | 7.6 | [3] |
Experimental Protocol: In Vitro ACE Inhibition Assay
The following is a representative protocol for determining the ACE inhibitory activity of a compound like this compound. This method is based on the spectrophotometric measurement of the product of an ACE-catalyzed reaction.
Objective: To determine the in vitro IC50 value of this compound for angiotensin-converting enzyme.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound
-
Borate buffer (pH 8.3)
-
Sodium hydroxide (NaOH)
-
o-phthaldialdehyde (OPA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of this compound in borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific volume of the ACE solution.
-
Add a specific volume of the this compound solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a specific volume of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding a specific volume of NaOH.
-
-
Quantification of Product:
-
Add OPA reagent to the reaction mixture. OPA reacts with the liberated L-histidyl-L-leucine to form a fluorescent adduct.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 490 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow
Indirect Pharmacological Effects: The Kallikrein-Kinin System
While there is no direct evidence of this compound binding to targets other than ACE, its inhibition of ACE has significant indirect consequences on the kallikrein-kinin system. ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin, a potent vasodilator peptide.
By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[2] Increased levels of bradykinin contribute to the antihypertensive effects of this compound through several mechanisms, including:
-
Vasodilation: Bradykinin stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells, leading to smooth muscle relaxation and vasodilation.
-
Natriuresis: Bradykinin can promote the excretion of sodium and water by the kidneys.
The potentiation of the kallikrein-kinin system is a class effect of ACE inhibitors and is integral to their therapeutic efficacy.
Signaling Pathways
Evaluation of Potential Off-Target Interactions
A comprehensive search of the scientific literature did not yield any evidence of direct, significant inhibitory activity of this compound on other enzymes commonly considered in cardiovascular drug development, such as:
-
Neprilysin (Neutral Endopeptidase): While some cardiovascular drugs are designed as dual inhibitors of ACE and neprilysin (vasopeptidase inhibitors), there is no data to suggest that this compound possesses this dual activity.
-
Arginase: This enzyme is involved in the urea cycle and can influence nitric oxide production by competing for the substrate L-arginine. No studies have indicated that this compound directly inhibits arginase.
-
Aminopeptidase P: This enzyme is also involved in bradykinin metabolism. While its inhibition can potentiate the effects of ACE inhibitors, there is no evidence that this compound is a direct inhibitor of aminopeptidase P.
The high selectivity of this compound for ACE is a key feature of its pharmacological profile, contributing to its efficacy and safety.
Conclusion
Based on the available scientific evidence, this compound is a highly selective inhibitor of angiotensin-converting enzyme. Its therapeutic effects in the management of hypertension and heart failure are a direct consequence of its potent inhibition of ACE, leading to the modulation of the renin-angiotensin and kallikrein-kinin systems. While the indirect effects on the kallikrein-kinin system are a critical component of its overall pharmacological action, there is currently no substantiated evidence to suggest that this compound directly interacts with other biological targets to a clinically relevant extent. Future research involving broad-panel screening of this compound against a wide range of enzymes and receptors could further solidify our understanding of its selectivity profile.
References
An In-depth Technical Guide to the Metabolism and Biotransformation of Temocaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and biotransformation pathways of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. The document details the conversion from its prodrug form, its routes of elimination, and presents key quantitative pharmacokinetic data. Furthermore, it outlines the experimental methodologies employed in foundational studies and visualizes complex pathways and workflows for enhanced clarity.
Core Biotransformation Pathway: From Temocapril to this compound
Temocapril is an inactive prodrug that requires bioactivation to exert its therapeutic effect as an ACE inhibitor[1][2][3]. The primary and exclusive biotransformation step is the hydrolysis of the ethyl ester group of temocapril to form its pharmacologically active diacid metabolite, this compound[1][2][4].
This conversion is a rapid process that occurs following oral administration and absorption from the gastrointestinal tract[4][5][6]. The hydrolysis is catalyzed by non-specific esterases[1]. The primary site of this metabolic activation is the liver, with a minor contribution from esterases located in the gut mucosa[1]. Specifically, hepatic carboxylesterase 1 (hCES1) is a key enzyme in the hydrolysis of many ACE inhibitor prodrugs[6][7]. The cytochrome P450 enzyme system is not involved in the metabolism of temocapril[1].
Elimination Pathways of Temocapril and this compound
A distinguishing feature of temocapril and its active metabolite, this compound, is its dual pathway of elimination, involving both renal and biliary routes[1][8][9]. This contrasts with many other ACE inhibitors that are primarily excreted via the kidneys[10][11].
-
Biliary Excretion : The predominant route of elimination for this compound is through the bile[9][12]. This process is an active transport mechanism mediated by the canalicular multispecific organic anion transporter (cMOAT), also known as MRP2 (ABCC2)[12]. The significant biliary clearance contributes to the drug's suitability for patients with renal impairment[8][9].
-
Renal Excretion : Both temocapril and this compound are also excreted in the urine[1][5]. While this is a secondary pathway for this compound, renal clearance decreases in proportion to declines in creatinine clearance[8][13]. However, due to the compensatory biliary pathway, the overall impact of renal impairment on this compound's pharmacokinetics is limited[8][13].
Quantitative Pharmacokinetic Data
The pharmacokinetics of temocapril and this compound have been evaluated in various populations. The following tables summarize key parameters from studies in hypertensive patients with normal and impaired renal function.
Table 1: Pharmacokinetic Parameters of this compound in Hypertensive Patients with Varying Renal Function (10 mg daily dose) [8][13]
| Parameter | Normal Renal Function (CLCR ≥ 60 mL/min) | Mild Impairment (CLCR 40-59 mL/min) | Moderate Impairment (CLCR 20-39 mL/min) | Severe Impairment (CLCR < 20 mL/min) |
| AUCss (ng·h/mL) | 2115 ± 565 | 2915 ± 1178 | 3448 ± 1215 | 4989 ± 2338 |
| Cmax (ng/mL) | Data not significantly different across groups | Data not significantly different across groups | Data not significantly different across groups | Data not significantly different across groups |
| t½,z (h) | 15.2 ± 1.2 | 16.5 ± 4.9 | 17.5 ± 5.6 | 20.0 ± 7.5 |
| CLR (mL/min) | 20.2 ± 4.3 | 12.0 ± 4.0 | 6.8 ± 3.4 | 3.0 ± 1.8 |
Data presented as mean ± s.d. CLCR: Creatinine Clearance; AUCss: Area under the curve at steady state; Cmax: Maximum concentration; t½,z: Terminal half-life; CLR: Renal clearance.
Table 2: Pharmacokinetic Parameters of Temocapril in Hypertensive Patients with Varying Renal Function (10 mg daily dose) [8][13]
| Parameter | Normal Renal Function (CLCR ≥ 60 mL/min) | Mild Impairment (CLCR 40-59 mL/min) | Moderate Impairment (CLCR 20-39 mL/min) | Severe Impairment (CLCR < 20 mL/min) |
| Cmax, AUCss, t½,z | No statistically significant differences between groups | No statistically significant differences between groups | No statistically significant differences between groups | No statistically significant differences between groups |
| CLR (mL/min) | 32.2 ± 10.7 | 15.1 ± 10.3 | 9.0 ± 5.3 | 3.7 ± 3.0 |
Data presented as mean ± s.d.
Experimental Protocols and Methodologies
The characterization of this compound's metabolism and pharmacokinetics relies on robust clinical and in vitro experimental designs.
Clinical Pharmacokinetic Study Protocol
Studies investigating the pharmacokinetics of temocapril and this compound typically follow a structured protocol to ensure data integrity and comparability.
Objective: To determine the pharmacokinetic profile of temocapril and its active metabolite, this compound, after single and multiple doses in specific patient populations (e.g., based on age or renal function)[1][14].
Methodology:
-
Subject Recruitment: Patients are enrolled based on defined inclusion/exclusion criteria (e.g., mild to moderate essential hypertension, specific age range, or degree of renal impairment)[1][8][14].
-
Dosing: Subjects receive a standardized oral dose of temocapril hydrochloride (e.g., 10 mg or 20 mg) once daily[1][8]. Studies often include a single-dose phase followed by a multiple-dose phase to assess steady-state kinetics[1][14].
-
Sample Collection:
-
Blood Sampling: Venous blood samples are collected at pre-defined time points: pre-dose and then serially for up to 24-48 hours post-dose[1]. For steady-state studies, trough plasma samples are taken before each dose[14].
-
Urine Collection: Urine is collected over a 24-hour period following dosing to determine the renal clearance of the parent drug and metabolite[1][14].
-
-
Bioanalysis: Plasma and urine concentrations of temocapril and this compound are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity[15][16]. The lower limit of quantification (LOQ) in one study was 0.50 ng/mL for both analytes in plasma and urine[1].
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, t½, and CLR from the concentration-time data[8][13].
In Vitro Biliary Transport Experiment
The mechanism of biliary excretion was elucidated using an in vitro model with canalicular membrane vesicles (CMVs).
Objective: To investigate the involvement of active transporters in the biliary excretion of this compound[12].
Methodology:
-
Vesicle Preparation: CMVs were prepared from the livers of normal Sprague-Dawley rats and from Eisai hyperbilirubinemic rats (EHBR), which have a hereditary defect in the cMOAT/MRP2 transporter[12].
-
Uptake Assay: The uptake of [14C]-labeled this compound into the CMVs was measured. Vesicles were incubated with the labeled drug in the presence and absence of ATP to distinguish between passive diffusion and active, ATP-dependent transport[12].
-
Kinetic Analysis: The initial rate of ATP-dependent transport was measured at various this compound concentrations to determine the Michaelis-Menten constants (Km and Vmax)[12].
-
Inhibition Studies: The transport of this compound was assayed in the presence of known cMOAT substrates (e.g., 2,4-dinitrophenyl-S-glutathione) and other ACE inhibitors to assess competitive inhibition and transporter specificity[12].
This experimental approach demonstrated that this compound is a substrate for cMOAT/MRP2 and that its biliary excretion is an active, ATP-dependent process[12]. The study found an apparent Km value of 92.5 µM and a Vmax of 1.14 nmol/min/mg protein for the ATP-dependent transport of this compound[12].
References
- 1. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Temocapril - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics of temocapril hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis Pathways for Temocaprilat Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for Temocaprilat and its derivatives. Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active diacid metabolite, this compound.[1][2] This guide details the core synthetic strategies, experimental methodologies, and quantitative data for the preparation of these compounds, offering valuable insights for researchers and professionals in drug development.
Core Synthesis Strategy
The fundamental approach to synthesizing this compound derivatives involves the coupling of two key intermediates: a substituted 1,4-thiazepine ring system and a modified amino acid moiety, typically a derivative of (S)-2-amino-4-phenylbutanoic acid. The general structure-activity relationship for ACE inhibitors suggests that modifications to the N-acyl group, the heterocyclic ring, and the amino acid side chain can significantly impact potency and pharmacokinetic properties.[1][3]
A generalized synthetic scheme for Temocapril is presented below. This typically involves the formation of the thiazepine ring followed by N-acylation with the appropriate side chain.
Caption: General synthesis pathway for Temocapril.
Synthesis of Key Intermediates
The synthesis of the core 1,4-thiazepine ring is a critical step. One reported method involves the reaction of 2-((Z)-2-nitrovinyl)thiophene with N-tert-butoxycarbonyl-L-cysteine in the presence of a base, leading to a Michael addition followed by cyclization to form the thiazepine ring structure.
The amino acid side chain can be prepared from commercially available starting materials. For instance, (S)-2-amino-4-phenylbutanoic acid can be esterified to provide the corresponding ethyl ester required for the coupling reaction.
Synthesis of this compound Derivatives
Synthesis of Temocapril Sulfoxide Hydrochloride
Oxidation of the sulfur atom in the thiazepine ring represents a common modification. Temocapril hydrochloride can be oxidized to its corresponding sulfoxide derivatives using various oxidizing agents.[4]
Experimental Protocol: Synthesis of Temocapril Sulfoxide Hydrochloride [4]
A suspension of Temocapril hydrochloride (1.0 mmol) in chloroform (10 mL) is treated with m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) at room temperature and stirred overnight. The reaction mixture is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the diastereomeric sulfoxide products. Alternatively, using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidizing agent in an aqueous methanol solution can also afford the desired sulfoxides.[4]
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Diastereomeric Ratio (approx.) |
| m-CPBA | Chloroform | Room Temperature | Overnight | Varies |
| Oxone® | Aqueous Methanol | Room Temperature | Overnight | ~1:1 |
Table 1: Reaction Conditions for the Synthesis of Temocapril Sulfoxide. [4]
General N-Acylation for Derivative Synthesis
A versatile method for producing a variety of this compound derivatives involves the N-acylation of the core thiazepine intermediate with different acyl chlorides. This allows for the introduction of diverse functional groups to probe structure-activity relationships.
Caption: Experimental workflow for N-acylation of the thiazepine core.
Signaling Pathway of ACE Inhibition
This compound, the active metabolite of Temocapril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes & Protocols: Evaluating the Efficacy of Temocaprilat in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and related cardiovascular conditions.[1] It functions as a prodrug, rapidly absorbed in the gastrointestinal tract and converted in the liver to its active diacid metabolite, temocaprilat.[1][2][3] this compound is responsible for the therapeutic effects of the drug.[4] This document provides detailed protocols and application notes for utilizing animal models to study the efficacy of this compound.
Mechanism of Action: this compound competitively binds to and inhibits angiotensin-converting enzyme (ACE), blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[5] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to several key effects:
-
Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels, decreasing vascular resistance and lowering blood pressure.[2][4]
-
Reduced Aldosterone Secretion: By decreasing angiotensin II, this compound also reduces aldosterone secretion from the adrenal cortex. This leads to decreased sodium and water reabsorption by the kidneys, contributing to a reduction in blood volume and pressure.[4][5]
-
Natriuresis: The drug promotes sodium excretion (natriuresis) without significantly affecting heart rate or contractility.[2][3]
This compound has shown slightly higher potency in inhibiting ACE isolated from rabbit lung compared to enalaprilat, another common ACE inhibitor.[3][6] A unique characteristic of this compound is its dual excretion pathway, with significant elimination through both bile and urine, which may be advantageous in subjects with renal insufficiency.[6][7][8]
Caption: Renin-Angiotensin-Aldosterone System (RAAS) showing inhibition by this compound.
Recommended Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for studying antihypertensive drugs. Rodent models are most commonly used due to their well-characterized physiology and the availability of genetic strains.[9]
| Model Type | Specific Model | Key Characteristics | Relevance for this compound Studies |
| Genetic Hypertension | Spontaneously Hypertensive Rat (SHR) | Develops hypertension naturally through genetic inheritance, closely mimicking human essential hypertension.[10][11] | Ideal for studying the primary antihypertensive effects of this compound on blood pressure, cardiac remodeling, and endothelial function.[6] |
| Surgically-Induced Hypertension | Two-Kidney, One-Clip (2K1C) Goldblatt Model | Hypertension is induced by constricting one renal artery, leading to renin-dependent high blood pressure.[9] | Excellent for evaluating drugs that target the RAAS, as the hypertension is directly driven by this system. |
| Pharmacologically-Induced Hypertension | Angiotensin I-Induced Hypertension | Blood pressure elevation is directly caused by the infusion of Angiotensin I. | Useful for directly measuring the efficacy of this compound in blocking the conversion of Ang I to Ang II. A study showed that 30 mg/kg of this compound suppressed Ang I-induced hypertension in rats.[1] |
| Diet-Induced Hypertension | Deoxycorticosterone Acetate (DOCA)-Salt Rat | Unilateral nephrectomy followed by a high-salt diet and DOCA administration results in volume-dependent hypertension with low renin levels.[9][10] | Allows for the investigation of this compound's effects in a low-renin hypertension state, testing mechanisms beyond simple RAAS blockade. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: General Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy.
Protocol 2: Drug Preparation and Administration
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
This compound Formulation: Suspend this compound hydrochloride powder in the vehicle to achieve the desired concentrations (e.g., for doses of 10 mg/kg and 30 mg/kg).[1] Vortex thoroughly before each use to ensure a uniform suspension.
-
Administration:
-
Administer the formulation once daily via oral gavage. The volume should be calculated based on the most recent body weight measurement (e.g., 5 mL/kg).
-
The control group should receive an equivalent volume of the vehicle.
-
A treatment period of 4 to 8 weeks is typical for hypertension studies.
-
Protocol 3: Blood Pressure Measurement
Method: Non-Invasive Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for 3-5 consecutive days before the first measurement to minimize stress-induced variations.
-
Procedure:
-
Place the rat in the restrainer.
-
Position the inflatable cuff and sensor on the base of the tail.
-
The system will automatically inflate and deflate the cuff while recording systolic blood pressure, diastolic blood pressure, and heart rate.
-
Record at least 5-7 consecutive successful readings per animal for each session.
-
Conduct measurements at the same time of day (e.g., between 9:00 AM and 12:00 PM) to minimize diurnal variations.
-
Perform measurements weekly throughout the study period.
-
Protocol 4: Assessment of End-Organ Damage
A. Cardiac Hypertrophy
-
Tissue Collection: At the end of the study, euthanize the animals according to approved protocols.
-
Heart Excision: Immediately excise the heart, blot it dry to remove excess blood, and weigh it (total heart weight).
-
Chamber Dissection: Dissect the atria and major vessels from the ventricles. Separate the left ventricle (LV) from the right ventricle (RV).
-
Weighing: Weigh the LV and RV separately.
-
Calculation: Calculate the cardiac hypertrophy index as the ratio of heart weight (or LV weight) to the final body weight (mg/g).
B. Renal Function and Injury
-
Urine Collection: Place animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
Proteinuria Measurement: Centrifuge the collected urine to remove debris. Measure the total protein concentration using a standard assay (e.g., Bradford or BCA protein assay).
-
Histopathology:
-
Harvest the kidneys during the terminal procedure.
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue, embed in paraffin, and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and with Masson's trichrome or Sirius red to evaluate fibrosis.
-
Studies have shown that even low doses of temocapril can prevent renal lesions such as focal segmental glomerulosclerosis in hypertensive rats.[7]
-
Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| IC₅₀ (vs. ACE) | 1.2 nM | Rabbit Lung | [2] |
| Biliary Excretion Vmax | 1.14 nmol/min/mg protein | Sprague-Dawley Rat | [8] |
| Biliary Excretion Km | 92.5 µM | Sprague-Dawley Rat | [8] |
Table 2: In Vivo Efficacy in Rat Models
| Animal Model | Dose & Duration | Key Finding | Reference |
| Autoimmune Myocarditis | 10 mg/kg/day (p.o.) for 21 days | Ameliorated myocarditis and enhanced cardiomyocyte thioredoxin expression. | [1] |
| Angiotensin I-Induced Hypertension | 30 mg/kg/day (p.o.) for 4 weeks | Suppressed the elevation in blood pressure induced by Angiotensin I. | [1] |
| Hypertensive Focal Glomerulosclerosis | Low Dose (unspecified) | Prevented renal lesions without significantly lowering systemic blood pressure. | [7] |
| Hypertensive Focal Glomerulosclerosis | High Dose (unspecified) | Significantly lowered blood pressure and suppressed proteinuria and glomerular lesions. | [7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Temocapril Hydrochloride? [synapse.patsnap.com]
- 5. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant suppressive effect of low-dose temocapril, an ACE inhibitor with biliary excretion, on FGS lesions in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Temocaprilat in Rodents: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the oral administration of Temocaprilat to rodent models. Temocapril is a prodrug that is rapidly converted to its active metabolite, this compound, an angiotensin-converting enzyme (ACE) inhibitor. These application notes detail the necessary procedures for preparing and administering Temocapril via oral gavage, alongside relevant pharmacokinetic data and a description of the associated signaling pathway. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Following oral administration, the prodrug Temocapril is metabolized in the liver into its active form, this compound. This compound exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure. Preclinical studies in rodent models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. This protocol outlines a standardized method for oral administration to ensure reproducibility and accuracy in such studies.
Data Presentation
| Parameter | Value | Species | Notes |
| Dosage | 1 mg/kg/day | Rat | This dosage was shown to be effective in a study on stroke-prone spontaneously hypertensive rats. |
| Active Metabolite | This compound | Rat | Temocapril is a prodrug and is converted to the active metabolite this compound. |
| Biliary Clearance | 5.00 mL/min/kg | Rat | Refers to the clearance of this compound. |
Experimental Protocols
Materials
-
Temocapril hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility studies)
-
Oral gavage needles (stainless steel, bulb-tipped, appropriate size for the rodent species and weight)
-
Syringes (1-3 mL, appropriate for the dosing volume)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
Procedure
-
Animal Acclimation: Allow rodents to acclimate to the facility for a minimum of one week prior to the experiment to minimize stress-related variables.
-
Dose Preparation:
-
Accurately weigh the required amount of Temocapril hydrochloride based on the desired dosage (e.g., 1 mg/kg).
-
Dissolve or suspend the compound in the chosen vehicle. Ensure the solution is homogenous before administration. The volume should not exceed 10 mL/kg for rats or 5 mL/kg for mice.
-
-
Animal Preparation:
-
Weigh the animal on the day of dosing to ensure accurate dose calculation.
-
Properly restrain the rodent to prevent movement and ensure the safe insertion of the gavage needle. For rats, this can be done by firmly grasping the animal over the shoulders. For mice, scruffing the neck is a common and effective method.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Gently open the rodent's mouth and insert the gavage needle along the roof of the mouth, advancing it smoothly into the esophagus. The animal should swallow as the needle is passed. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the dosing solution from the syringe.
-
-
Post-Administration Care:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Signaling Pathway
This compound functions by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. The reduction in Angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in lower blood pressure.
Determining the Potency of Temocaprilat: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocaprilat, the active metabolite of the prodrug Temocapril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[3] This application note provides detailed protocols for cell-based assays to determine the potency of this compound, a critical step in drug development and quality control.
The provided protocols focus on two key aspects of potency determination: a direct measure of ACE inhibition in a cellular context and an assessment of cell viability to rule out cytotoxic effects. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as a physiologically relevant cell model due to their endogenous expression of ACE.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of ACE.[3] Its structure allows it to bind to the active site of the enzyme, preventing the binding of the natural substrate, Angiotensin I. This inhibition blocks the production of Angiotensin II, a peptide with powerful vasoconstrictive properties. The reduction in Angiotensin II leads to the relaxation of blood vessels, a decrease in aldosterone secretion, and ultimately, a lowering of blood pressure. The signaling pathway is illustrated below.
Data Presentation: Potency of this compound
The potency of an ACE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound in comparison to another well-known ACE inhibitor, Enalaprilat.
| Compound | Assay Type | Enzyme Source | IC50 (nM) | Reference |
| This compound | Enzymatic | Rabbit Lung ACE | 1.2 | [4] |
| Enalaprilat | Enzymatic | Rabbit Lung ACE | 3.6 | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the potency of this compound using cell-based assays.
Cell-Based ACE Inhibition Assay using a Fluorogenic Substrate
This assay measures the activity of ACE on the surface of HUVECs. The principle involves the cleavage of a fluorogenic substrate by ACE, leading to an increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in fluorescence.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
ACE fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 10 µM ZnCl2)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Treatment: Remove the culture medium from the wells and wash the cells once with assay buffer. Add 50 µL of the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no cells).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Prepare the ACE fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percentage of ACE inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibition of ACE activity is not due to a general cytotoxic effect of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Absorbance microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well clear microplate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot cell viability against the this compound concentration to assess for any cytotoxic effects.
-
References
In Vivo Experimental Design for Temocaprilat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to evaluate the efficacy and mechanism of action of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril.
Introduction to this compound
Temocapril is an orally active prodrug that is rapidly converted in the body to its pharmacologically active diacid metabolite, this compound.[1] this compound is a potent inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[2] It is used in the management of hypertension and has shown potential in improving endothelial dysfunction, preventing cardiac and vascular remodeling, and exerting renal protective effects.[2][3] A key feature of this compound is its dual excretion pathway, being eliminated through both bile and urine, which may be advantageous in patients with renal insufficiency.[3]
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its effects by inhibiting the Renin-Angiotensin System (RAS). A simplified diagram of this pathway and the point of intervention for this compound is presented below.
In Vivo Experimental Models and Designs
Several animal models can be utilized to study the effects of this compound on hypertension, cardiac function, and renal disease.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a well-established genetic model of essential hypertension.
Objective: To evaluate the antihypertensive efficacy of this compound.
Experimental Workflow:
Quantitative Data from Literature:
| Animal Model | Compound | Dosage | Route | Duration | Key Findings |
| Stroke-Prone SHR (SHRSP) | Temocapril | 1 mg/kg/day | Oral | - | Prolonged survival, greater reduction in BP and ACE activity when dosed at the start of the resting period.[4] |
| Dahl Salt-Sensitive Rats | Temocapril | 0.2 mg/kg/day | Oral | 6 weeks | Prevented progression of left ventricular hypertrophy and diastolic dysfunction.[5][6] |
| Rabbits | Temocapril | 0.5 mg/kg/day | Oral | 14 days | Lowered the threshold for the infarct size-limiting effect of ischemic preconditioning.[7] |
Puromycin Aminonucleoside (PAN)-Induced Nephrosis Model
This model is used to induce nephrotic syndrome and study drug effects on proteinuria and glomerulosclerosis.
Objective: To assess the renal-protective effects of this compound.
Experimental Workflow:
Quantitative Data from Literature:
| Animal Model | Compound | Dosage | Route | Duration | Key Findings |
| Sprague-Dawley Rats (PAN-induced) | Temocapril | 8 mg/kg/day | Oral | 4, 14, or 20 weeks | Markedly lowered proteinuria from week 4 onwards and reduced glomerulosclerosis.[8] |
| Hypertensive Rats (FGS model) | Temocapril | Low and High Dose | Oral | - | A high dose lowered blood pressure and suppressed proteinuria and glomerular lesions. A low dose prevented renal lesions without significantly lowering blood pressure.[9] |
Detailed Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rats (Tail-Cuff Method)
Principle: Non-invasive measurement of systolic blood pressure by detecting the restoration of blood flow in the caudal artery after a period of occlusion.[10]
Materials:
-
Tail-cuff blood pressure system (e.g., CODA, Kent Scientific)
-
Animal restrainers
-
Warming platform
-
Infrared thermometer
Procedure:
-
Acclimatization: For at least 3-5 days prior to the first measurement, acclimatize the rats to the restrainers for 10-15 minutes each day to minimize stress-induced blood pressure variations.
-
Preparation: Place the rat in an appropriate-sized restrainer. Position the restrainer on the warming platform set to maintain the animal's body temperature (approximately 32-35°C). Allow the animal to acclimate for 5-10 minutes.[11]
-
Cuff Placement: Place the occlusion cuff and volume-pressure recording cuff on the base of the rat's tail.
-
Measurement: Initiate the measurement cycle on the system. The system will automatically inflate and deflate the occlusion cuff and record the blood pressure.
-
Data Collection: Perform at least 10-15 measurement cycles per animal. Discard the first few readings and average the subsequent stable readings to obtain the final systolic blood pressure value for that session.
-
Frequency: Measure blood pressure at baseline before treatment begins, and then at regular intervals (e.g., weekly) throughout the study.
Protocol 2: ACE Activity Assay in Serum and Tissue
Principle: The enzymatic activity of ACE is determined by measuring the rate of cleavage of a specific substrate. This can be done using various methods, including fluorometric or colorimetric assays.[12][13]
Materials:
-
ACE Assay Kit (e.g., Abcam ab239703, Sigma-Aldrich CS0002)
-
Microplate reader (fluorescence or absorbance)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided in kit or prepared)
Procedure:
-
Sample Collection:
-
Serum: Collect whole blood via cardiac puncture or other appropriate method. Allow to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum).[12]
-
Tissue (e.g., lung, heart, kidney): Perfuse the animal with ice-cold PBS to remove blood. Excise the tissue of interest, weigh it, and homogenize in 9 volumes of lysis buffer on ice. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[12]
-
-
Assay:
-
Follow the specific instructions provided with the commercial ACE assay kit.
-
Typically, this involves adding a specific volume of serum or tissue lysate to a 96-well plate.
-
A reaction is initiated by adding the ACE substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The fluorescence or absorbance is read using a microplate reader.
-
-
Quantification:
-
Create a standard curve using the provided standard (e.g., hippuric acid or a fluorescent standard).
-
Calculate the ACE activity in the samples based on the standard curve. Activity is typically expressed as units per liter (U/L) for serum or units per gram of protein (U/g protein) for tissue.[12]
-
Protocol 3: Induction of Puromycin Aminonucleoside (PAN) Nephrosis
Principle: A single injection of PAN induces podocyte injury, leading to massive proteinuria and the development of focal segmental glomerulosclerosis (FSGS), mimicking aspects of human nephrotic syndrome.[14]
Materials:
-
Puromycin aminonucleoside (PAN)
-
Sterile saline or water for injection
-
Syringes and needles
Procedure:
-
Animal Model: Male Sprague-Dawley rats (150-200g) are commonly used.[8][15]
-
PAN Preparation: Dissolve PAN in sterile saline. Gentle warming may be required for complete dissolution.[14] Prepare the solution fresh before use.
-
Induction: Administer a single intraperitoneal or intravenous injection of PAN. A typical dose is 100-150 mg/kg body weight.[8][15]
-
Monitoring: House the rats in metabolic cages to allow for 24-hour urine collection. Proteinuria typically develops within a few days and peaks around 8-10 days post-injection.[8]
-
Confirmation: Onset of nephrosis is confirmed by measuring urinary protein concentration.
Protocol 4: Assessment of Proteinuria
Principle: Quantifying the amount of protein excreted in the urine over a 24-hour period is a key indicator of kidney damage.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Protein assay kit (e.g., Bradford or BCA)
-
Spectrophotometer
Procedure:
-
Urine Collection: Place individual rats in metabolic cages for 24 hours with free access to water but not food (to prevent contamination of urine).
-
Sample Preparation: At the end of the 24-hour period, measure the total urine volume. Centrifuge the urine sample to remove any debris.
-
Protein Quantification:
-
Use a commercial protein assay kit according to the manufacturer's instructions.
-
Briefly, add a small volume of urine to the assay reagent.
-
After a short incubation, measure the absorbance at the appropriate wavelength.
-
Calculate the protein concentration based on a standard curve (e.g., using bovine serum albumin).
-
-
Calculation: Express the total protein excretion as mg/24 hours by multiplying the protein concentration (mg/mL) by the total urine volume (mL/24 hours).
Protocol 5: Histological Analysis of Glomerulosclerosis
Principle: Staining kidney tissue sections allows for the microscopic visualization and quantification of glomerular scarring (sclerosis).
Materials:
-
Formalin or other fixative
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Periodic acid-Schiff (PAS) stain or Masson's trichrome stain
-
Light microscope with imaging software
Procedure:
-
Tissue Processing:
-
At the study endpoint, euthanize the animals and perfuse the kidneys with PBS followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix them in formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning: Cut 3-4 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with PAS, which stains the basement membranes and mesangial matrix magenta, highlighting sclerotic lesions.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Glomerulosclerosis Index (GSI): Randomly select 50-100 glomeruli per kidney section and score the degree of sclerosis on a scale of 0 to 4:
-
0 = Normal glomerulus
-
1 = Sclerotic area up to 25% of the glomerulus
-
2 = Sclerotic area 26-50%
-
3 = Sclerotic area 51-75%
-
4 = Global sclerosis (>75%)
-
-
Calculate the GSI using the formula: GSI = Σ (score × number of glomeruli with that score) / total number of glomeruli examined.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups. An example is provided below.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | N | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change from Baseline (mmHg) |
| Vehicle | 10 | 185 ± 5 | 192 ± 6 | +7 ± 2 |
| This compound (1 mg/kg) | 10 | 186 ± 4 | 155 ± 5 | -31 ± 3 |
| This compound (3 mg/kg) | 10 | 184 ± 5 | 142 ± 4 | -42 ± 3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. |
References
- 1. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temocapril Hydrochloride - LKT Labs [lktlabs.com]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with an ACE inhibitor, temocapril, lowers the threshold for the infarct size-limiting effect of ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temocapril, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant suppressive effect of low-dose temocapril, an ACE inhibitor with biliary excretion, on FGS lesions in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. proteinabeads.com [proteinabeads.com]
- 15. Nicorandil protects podocytes via modulation of antioxidative capacity in acute puromycin aminonucleoside-induced nephrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Temocaprilat in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, in hypertension research.
Mechanism of Action
Temocapril is a prodrug that is rapidly absorbed after oral administration and converted to its active diacid metabolite, this compound[1]. This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE)[2][3]. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and fluid balance[2]. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure[2].
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.
References
- 1. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Temocapril Hydrochloride used for? [synapse.patsnap.com]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Temocaprilat in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, in the context of diabetic nephropathy (DN) research. The information compiled herein is intended to guide the design of both preclinical and clinical studies aimed at evaluating the therapeutic potential and mechanisms of action of this compound in mitigating kidney damage associated with diabetes.
Introduction and Mechanism of Action
Temocapril is a prodrug that is hydrolyzed in the liver to its active diacid form, this compound.[1] As an ACE inhibitor, this compound plays a crucial role in the management of conditions like hypertension, congestive heart failure, and diabetic nephropathy.[1] Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1]
By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and a key mediator in the pathophysiology of diabetic nephropathy. It contributes to glomerular hypertension, inflammation, fibrosis, and increased albuminuria.[2] Consequently, this compound's inhibition of angiotensin II production leads to vasodilation, reduced blood pressure, and a decrease in intraglomerular pressure, thereby exerting a renoprotective effect.[1][2]
Key Signaling Pathways
a) The Renin-Angiotensin-Aldosterone System (RAAS)
The primary target of this compound is the RAAS pathway. Angiotensin II, the main effector of this system, promotes vasoconstriction, aldosterone release, and pro-fibrotic signaling, all of which contribute to the progression of diabetic nephropathy. This compound's intervention point is critical for mitigating these downstream effects.
Caption: The RAAS pathway and the inhibitory action of this compound on ACE.
b) TGF-β Signaling in Podocyte Injury
Angiotensin II is a known inducer of Transforming Growth Factor-beta (TGF-β), a key cytokine in renal fibrosis and podocyte injury.[3][4] Podocytes are critical cells for the integrity of the glomerular filtration barrier, and their damage leads to proteinuria, a hallmark of diabetic nephropathy.[5] By reducing Angiotensin II levels, this compound can indirectly mitigate TGF-β-mediated pathological pathways.
Caption: Simplified pathway of Angiotensin II-mediated podocyte injury via TGF-β.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of temocapril (the prodrug of this compound) has been evaluated in various studies. The following tables summarize key quantitative findings.
Table 1: Effect of Temocapril on Urinary Albumin Excretion
| Study Population | Treatment Group | N | Baseline Albuminuria | Post-Treatment Albuminuria | % Reduction | Reference |
|---|---|---|---|---|---|---|
| Hypertensive Type 2 Diabetics | Temocapril (2 mg/day) | 34 | 100-300 mg/g Cr | Significant Decrease | Not specified | [6] |
| Hypertensive Type 2 Diabetics | Temocapril (20 mg/day) | 19 | 79 ± 17 mg/24h | 49 ± 10 mg/24h | 38% | [7] |
| Normotensive IgA Nephropathy | Temocapril (1 mg/day) | 10 | 0.76 ± 0.35 g/day | Not specified | 41.3% | (Study on non-diabetic proteinuria) |
Table 2: Effect of Temocapril on Blood Pressure (BP)
| Study Population | Treatment Group | Baseline Supine BP (mmHg) | Post-Treatment Supine BP (mmHg) | Reference |
|---|---|---|---|---|
| Hypertensive Type 2 Diabetics | Temocapril (20 mg/day) | 162/98 ± 5/2 | 152/92 ± 5/3 | [7] |
| PAN-Nephrotic Rats | Temocapril (8 mg/kg/day) | Significantly High | Normalized |[8] |
Experimental Protocols
a) Protocol 1: Clinical Trial in Hypertensive Type 2 Diabetic Patients
This protocol is based on the methodology described by Ogawa et al., 2007.[6]
1. Objective: To evaluate the effect of temocapril monotherapy on urinary albumin excretion in hypertensive patients with type 2 diabetes and microalbuminuria.
2. Study Design: Randomized, controlled, prospective trial.
3. Participant Selection:
- Inclusion Criteria: Patients with type 2 diabetes, hypertension, and urinary albumin-to-creatinine ratio (ACR) between 100 and 300 mg/g.
- Exclusion Criteria: History of stroke, myocardial infarction, severe renal impairment (e.g., serum creatinine > 2.0 mg/dL), or contraindications to ACE inhibitors.
4. Treatment Regimen:
- Group T (Temocapril): Administer temocapril orally at an initial dose of 2 mg once daily.
- Control Groups: May include other antihypertensives like ARBs (e.g., Candesartan 4 mg/day) or calcium channel blockers (e.g., Nifedipine 20 mg/day).[6]
- Duration: 48 weeks of initial treatment, with a potential follow-up phase of dose-doubling or combination therapy.[6]
5. Outcome Measures:
- Primary Endpoint: Change in urinary ACR from baseline to 48 weeks.
- Secondary Endpoints: Change in systolic and diastolic blood pressure, serum creatinine, and estimated glomerular filtration rate (eGFR).
6. Sample Collection and Analysis:
- Collect first-morning void urine samples at baseline and specified follow-up visits (e.g., every 12 weeks).
- Measure urinary albumin and creatinine concentrations using standard laboratory methods (e.g., immunonephelometry for albumin).
- Calculate the urinary ACR (mg/g).
- Measure blood pressure using a calibrated sphygmomanometer after a 5-minute rest period.
- Collect blood samples for serum creatinine and other biochemical analyses.
7. Statistical Analysis: Compare the changes in outcome measures between the treatment and control groups using appropriate statistical tests (e.g., ANCOVA, t-tests).
b) Protocol 2: Preclinical Study in a Rodent Model of Diabetic Nephropathy
This is a representative protocol combining a standard model of type 1 diabetes with temocapril dosages used in other preclinical models of nephropathy.[8][9][10]
1. Objective: To assess the renoprotective effects of temocapril in a streptozotocin (STZ)-induced model of diabetic nephropathy in rats.
2. Animal Model:
- Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
- Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[9] Control animals receive citrate buffer only.
- Confirmation: Confirm diabetes 72 hours post-injection by measuring tail vein blood glucose. Animals with glucose levels >250 mg/dL are considered diabetic and included in the study.[4]
3. Experimental Groups (n=8-10 per group):
- Group 1 (Control): Non-diabetic rats receiving vehicle (e.g., distilled water).
- Group 2 (Diabetic): STZ-induced diabetic rats receiving vehicle.
- Group 3 (Diabetic + Temocapril): STZ-induced diabetic rats receiving temocapril (8 mg/kg/day) via oral gavage.[8] Treatment should begin 1-2 weeks after diabetes induction and continue for 8-12 weeks.
4. Data and Sample Collection:
- Metabolic Cages: House rats in metabolic cages for 24-hour urine collection at baseline and regular intervals (e.g., every 4 weeks) to measure urinary volume and albumin excretion.
- Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
- Blood Samples: Collect blood via tail vein or at sacrifice for measurement of glucose, serum creatinine, and blood urea nitrogen (BUN).
- Tissue Harvesting: At the end of the study, euthanize animals and perfuse kidneys with saline. Harvest one kidney for histological analysis (fixed in 10% formalin) and the other for molecular analysis (snap-frozen in liquid nitrogen).
5. Analytical Methods:
- Urinary Albumin: Quantify using a rat-specific ELISA kit.
- Histology: Embed fixed kidney tissue in paraffin, section (4 μm), and perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis, respectively.
- Molecular Analysis: Use the frozen tissue for qPCR or Western blotting to analyze the expression of fibrotic markers (e.g., TGF-β, Collagen IV) and inflammatory markers.
Experimental Workflow Visualization
References
- 1. SMPDB [smpdb.ca]
- 2. Therapeutic Advances in Diabetic Nephropathy [mdpi.com]
- 3. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Angiotensin-Converting Enzyme Ameliorates Renal Fibrosis by Mitigating DPP-4 Level and Restoring Antifibrotic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor-β1 Is Up-Regulated by Podocytes in Response to Excess Intraglomerular Passage of Proteins: A Central Pathway in Progressive Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of monotherapy of temocapril or candesartan with dose increments or combination therapy with both drugs on the suppression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of temocapril in hypertensive patients with diabetes mellitus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temocapril, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring ACE Inhibition by Temocaprilat in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril is a prodrug that is converted in vivo to its active metabolite, Temocaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. Inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular diseases. Measuring the inhibitory activity of this compound on ACE in various tissues is essential for understanding its pharmacological effects and for the development of new therapeutic agents.
These application notes provide detailed protocols for quantifying the ACE inhibitory activity of this compound in tissue samples using common laboratory techniques.
Signaling Pathway of ACE Inhibition
The primary mechanism of action of this compound is the inhibition of the Angiotensin-Converting Enzyme, which is a key component of the Renin-Angiotensin System (RAS). The following diagram illustrates the central role of ACE in this pathway and the effect of its inhibition by this compound.
Quantitative Data on this compound ACE Inhibition
While specific IC50 values for this compound in various tissues are not widely published, comparative data and results from ex vivo studies provide valuable insights into its potency.
| Parameter | Tissue/Model | Finding | Reference |
| Comparative Potency | ACE isolated from rabbit lung | This compound is slightly more potent than enalaprilat. | [1] |
| Comparative Potency | Isolated rat aorta | The inhibitory potency of this compound is 3 times that of enalaprilat. | [1] |
| Ex Vivo ACE Activity | Lung tissue (rabbits treated with 0.5 mg/kg/day Temocapril for 14 days) | ACE activity was suppressed to 0.9 +/- 0.1 nmol/g protein/min compared to placebo (12.6 +/- 2.8 nmol/g protein/min). |
Experimental Protocols
This section provides detailed methodologies for measuring ACE inhibition by this compound in tissue samples. The following protocols are adapted from established methods for other ACE inhibitors and can be applied to the study of this compound.
Experimental Workflow Overview
The general workflow for assessing tissue-specific ACE inhibition by this compound involves several key steps, from tissue collection to data analysis.
Protocol 1: Spectrofluorometric Assay for ACE Activity in Tissue Homogenates
This method is based on the quantification of the fluorescent product generated from the enzymatic cleavage of a synthetic substrate by ACE.
Materials:
-
Tissue of interest (e.g., lung, kidney, heart)
-
Homogenization Buffer (e.g., 50 mM HEPES buffer, pH 8.0, containing 0.1 M NaCl and 10 µM ZnCl2)
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
This compound standard solutions (of varying concentrations)
-
o-phthaldialdehyde (OPA)
-
NaOH
-
HCl
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 495 nm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Excise tissues and immediately place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the ACE enzyme.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing ACE activity.
-
-
ACE Inhibition Assay:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of tissue homogenate supernatant (diluted to an appropriate concentration with homogenization buffer).
-
50 µL of this compound standard solution or vehicle (for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of HHL substrate solution (e.g., 5 mM in homogenization buffer).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
Fluorescence Detection:
-
Add 150 µL of 1 M NaOH to each well to adjust the pH.
-
Add 20 µL of OPA solution (e.g., 20 mg/mL in methanol).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the fluorescence using a microplate reader (Ex: 365 nm, Em: 495 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: HPLC-Based Assay for ACE Activity in Tissue Homogenates
This method quantifies the product of the ACE-catalyzed reaction by separating it from the substrate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue of interest (e.g., lung, kidney, heart)
-
Homogenization Buffer (e.g., 50 mM HEPES buffer, pH 8.0, containing 0.1 M NaCl and 10 µM ZnCl2)
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
This compound standard solutions (of varying concentrations)
-
HCl
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector (228 nm)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer and pH)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Tissue Homogenization and Protein Quantification:
-
Follow steps 1 and 2 from Protocol 1.
-
-
ACE Inhibition Assay:
-
In microcentrifuge tubes, combine:
-
100 µL of tissue homogenate supernatant.
-
50 µL of this compound standard solution or vehicle.
-
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 150 µL of HHL substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase (e.g., 200 µL).
-
-
HPLC Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase.
-
Detect the hippuric acid peak at 228 nm.
-
-
Data Analysis:
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of known hippuric acid concentrations.
-
Calculate the percentage of ACE inhibition for each this compound concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the inhibitory effects of this compound on Angiotensin-Converting Enzyme in various tissue types. The choice between the spectrofluorometric and HPLC-based assays will depend on the available equipment and the specific requirements of the study. Proper tissue handling, accurate protein quantification, and careful execution of the protocols are critical for obtaining reliable and reproducible data. These methods will aid in the further characterization of this compound's pharmacological profile and in the development of novel ACE inhibitors.
References
Preparation of Temocaprilat Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of Temocaprilat solutions in various in vitro experimental settings. This compound, the active diacid metabolite of the prodrug Temocapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical and Solubility Data
Proper dissolution and storage of this compound are fundamental for maintaining its stability and activity. The following table summarizes key physicochemical and solubility parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₅S₂ | [1] |
| Molecular Weight | 448.6 g/mol | [1] |
| Solubility in DMSO | 3 mg/mL | [1] |
| Solubility in DMF | 5 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 5 mg/mL | [1] |
| Storage of Solid | -20°C | [2] |
| Storage of Stock Solutions | -80°C (up to 6 months); -20°C (up to 1 month) | [3] |
Preparation of this compound Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent, which can then be diluted to the final desired concentration in the experimental medium.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.49 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the weighed this compound.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
In Vitro ACE Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
This compound
-
Assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)
-
Stopping solution (e.g., 1 M HCl)
-
Ethyl acetate
-
Microplate reader or HPLC system
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add 20 µL of each this compound dilution to wells. Add 20 µL of ACE solution (e.g., 100 mU/mL in assay buffer) to each well. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 200 µL of HHL solution (e.g., 5 mM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each well, vortex thoroughly, and centrifuge to separate the layers.
-
Quantification: Carefully transfer the ethyl acetate layer to a new plate and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable buffer and measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each this compound concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment with this compound: Prepare various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Temocaprilat
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Temocaprilat.
Frequently Asked Questions (FAQs)
What is this compound and why is its aqueous solubility a concern?
This compound is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril.[1][2][3] As an ACE inhibitor, it is crucial in the management of hypertension.[1] Poor aqueous solubility poses a significant challenge in drug development, impacting in vitro experiments and the bioavailability of oral formulations. For researchers, this can result in inaccurate experimental data and formulation difficulties.
What is the expected aqueous solubility of this compound?
How does pH likely affect the solubility of this compound?
This compound has both acidic (carboxyl) and basic (amine) functional groups, with reported pKa values of approximately 3.1 for the carboxyl group and 7.8 for the amine group.[1] This indicates that its solubility is pH-dependent. Solubility is expected to be at its lowest near the isoelectric point and to increase as the pH moves further away from this point. Therefore, adjusting the pH is a primary strategy for enhancing its solubility.
What are the most common strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be utilized to enhance the solubility of drugs with poor water solubility. These methods are generally categorized as physical and chemical modifications and include:
-
pH adjustment: Altering the pH of the solution to ionize the drug, thereby increasing its solubility.
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to enhance drug solubility.
-
Particle size reduction: Increasing the drug's surface area through micronization or nanosuspension to improve the dissolution rate.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes with the drug.
-
Solid dispersions: Dispersing the drug in a solid matrix to create an amorphous form, which generally has higher solubility than its crystalline counterpart.
Troubleshooting Guide for Common Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitate is observed in the aqueous buffer. | The concentration of this compound exceeds its solubility under the current conditions. | 1. Determine the approximate solubility: Perform a simple experiment to visually identify the saturation point in your buffer. 2. Lower the concentration: If feasible for your experiment, use a lower, fully dissolved concentration. 3. Employ a solubility enhancement technique: If a higher concentration is necessary, refer to the Experimental Protocols for Solubility Enhancement section. |
| The pH of the buffer is near the isoelectric point of this compound. | Adjust the pH: Based on the pKa values (3.1 and 7.8), systematically alter the buffer's pH.[1] Experiment with pH values such as 2, 5, 7, and 9 to observe the impact on solubility (see Protocol 1: pH Modification ). | |
| A decrease in solution temperature has caused precipitation. | Maintain constant temperature: Ensure your experiments are conducted at a controlled and consistent temperature. | |
| Unable to achieve the desired concentration in the aqueous solution. | The intrinsic aqueous solubility of this compound is insufficient for your experimental requirements. | 1. Utilize a co-solvent: Add a water-miscible solvent like polyethylene glycol 400 (PEG 400) to your solution (see Protocol 2: Co-solvency with PEG 400 ). 2. Increase the surface area: For suspensions, reduce the particle size via micronization or create a nanosuspension to improve the dissolution rate (see Protocol 3: Micronization via Jet Milling and Protocol 4: Nanosuspension via Wet Milling ). 3. Form a complex: Use a complexing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a more soluble inclusion complex (see Protocol 5: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ). |
Experimental Protocols for Solubility Enhancement
Protocol 1: pH Modification
Objective: To assess the influence of pH on this compound's solubility and identify an optimal pH for dissolution.
Materials:
-
This compound powder
-
Phosphate buffer solutions (0.1 M) at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0)
-
Sealed vials
-
Agitation equipment (e.g., magnetic stirrer or shaker)
-
pH meter and analytical balance
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Add an excess of this compound powder to vials containing a known volume of each pH buffer.
-
Agitate the sealed vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow any undissolved solids to settle.
-
Filter an aliquot of the supernatant from each vial using a 0.22 µm syringe filter.
-
Dilute the filtered samples as needed with the corresponding buffer.
-
Measure the concentration of this compound in each diluted sample using a validated analytical method.
-
Plot the solubility of this compound against the pH to determine the pH-solubility profile.
Protocol 2: Co-solvency with PEG 400
Objective: To increase the solubility of this compound in an aqueous solution by using a co-solvent.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Purified water or a suitable aqueous buffer
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Prepare a range of co-solvent mixtures with different percentages of PEG 400 in water or buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture.
-
Stir the mixtures at a constant temperature until equilibrium is achieved (e.g., 24 hours).
-
Filter the saturated solutions to remove any undissolved drug.
-
Quantify the concentration of dissolved this compound in each co-solvent mixture.
-
Plot the solubility of this compound versus the percentage of PEG 400 to find the optimal concentration.
Protocol 3: Micronization via Jet Milling
Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.
Materials and Equipment:
-
This compound powder
-
Jet mill (e.g., spiral or fluidized bed)
-
Compressed gas (air or nitrogen)
-
Particle size analyzer
Procedure:
-
Set up and clean the jet mill according to the manufacturer's guidelines.
-
Optimize the grinding and pusher gas pressures for this compound.
-
Feed a pre-weighed amount of this compound powder into the jet mill at a controlled rate.
-
Collect the micronized powder from the collection vessel.
-
Analyze the particle size distribution of the collected sample.
-
Compare the dissolution rate of the micronized powder to the unmilled powder in a relevant aqueous medium.
Protocol 4: Nanosuspension via Wet Milling
Objective: To prepare a nanosuspension of this compound to significantly increase its surface area and dissolution rate.
Materials and Equipment:
-
This compound powder
-
Stabilizer solution (e.g., HPMC and Polysorbate 80 in water)
-
High-energy media mill
-
Milling media (e.g., zirconium oxide beads)
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizers in purified water.
-
Disperse a known quantity of this compound powder in the stabilizer solution to create a pre-suspension.
-
Transfer the pre-suspension and milling media to the milling chamber.
-
Begin the milling process, optimizing parameters such as speed, time, and bead size.
-
Periodically measure the particle size of the suspension.
-
Continue milling until the desired nanometer-range particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final product for particle size, zeta potential, and dissolution rate.
Protocol 5: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To form a soluble inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or buffer
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Phase Solubility Study (Recommended): Determine the stoichiometry of the complex by measuring the solubility of this compound in aqueous solutions of increasing HP-β-CD concentration.
-
Preparation of the Inclusion Complex:
-
Kneading Method: Create a paste of HP-β-CD with a minimal amount of water. Add this compound in a predetermined molar ratio and knead for a set time. Dry and pulverize the resulting mass.
-
Freeze-Drying Method: Dissolve both HP-β-CD and this compound in water in the desired molar ratio. Freeze the solution and then lyophilize it to obtain a dry powder.
-
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques like DSC, FTIR, or NMR. Measure the aqueous solubility of the complex and compare it to that of the pure drug.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H24N2O5S2 | [3] |
| Molecular Weight | 448.6 g/mol | [3] |
| pKa (acidic) | ~3.1 (carboxyl) | [1] |
| pKa (basic) | ~7.8 (amine) | [1] |
| Aqueous Solubility | Very low (quantitative data not available) | Inferred from[1] |
| Solubility in Organic Solvents | Soluble in DMSO | [4] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Modification | Ionizes the drug into a more soluble form. | Simple and cost-effective. | Potential for drug degradation at extreme pH; in vivo pH may vary. |
| Co-solvency | Reduces the polarity of the aqueous medium with a water-miscible solvent. | Easy to prepare and scale. | Potential for co-solvent toxicity and impact on drug stability. |
| Micronization | Increases the drug's surface area by reducing particle size to the micron range. | Improves dissolution rate; established technology. | May not be sufficient for highly insoluble compounds; risk of particle aggregation. |
| Nanosuspension | Reduces particle size to the nanometer range, greatly increasing surface area. | Can significantly improve bioavailability; versatile for different administration routes. | Requires specialized equipment; potential for crystal growth during storage. |
| Complexation | Forms a soluble inclusion complex with a host molecule. | Can substantially increase solubility and stability. | Limited by complex stoichiometry; potential for displacement in vivo. |
Visual Diagrams
Caption: ACE inhibition pathway by this compound.
Caption: Workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound solubility.
References
Addressing off-target effects of Temocaprilat in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Temocaprilat in cell culture experiments. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the active diacid metabolite of the prodrug Temocapril. Its primary mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][3] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.[3] ACE is also responsible for the degradation of bradykinin, a vasodilator. Therefore, inhibition of ACE by this compound can lead to an accumulation of bradykinin.[3]
Q2: What are the potential off-target effects of this compound in cell culture?
While specific off-target screening data for this compound is not extensively available in public literature, potential off-target effects can be inferred from the broader class of ACE inhibitors. These may include:
-
Bradykinin-Related Effects: Increased levels of bradykinin due to ACE inhibition can activate bradykinin receptors (B1 and B2), leading to various cellular responses, including inflammation, proliferation, and changes in intracellular signaling.
-
Effects on Cell Signaling: Some studies suggest that ACE inhibitors can influence signaling pathways independently of their action on the renin-angiotensin system. For instance, this compound has been observed to increase Protein Kinase C (PKC) activity in human aortic endothelial cells. PKC is a key component of multiple signaling cascades, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
-
Effects on Cell Proliferation and Viability: this compound has been shown to alleviate high-glucose-mediated suppression of proliferation in human aortic endothelial cells. The net effect on cell proliferation can be cell-type dependent and may be influenced by the specific experimental conditions.
Q3: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific assay. Based on available literature, concentrations for in vitro studies with ACE inhibitors can range from nanomolar (nM) to micromolar (µM). For this compound specifically, effects on endothelial cell proliferation have been observed in the nM to µM range.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a solid. For cell culture use, it should be dissolved in a suitable solvent, such as DMSO or sterile water, to create a stock solution. It is recommended to consult the manufacturer's instructions for the specific solubility and stability of the compound. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in cell proliferation or viability. | On-target effect: Inhibition of ACE may affect the local renin-angiotensin system in your cell culture, influencing cell growth. Off-target effect: this compound may be interacting with other signaling pathways, such as the MAPK/ERK pathway, or its effects could be mediated by bradykinin accumulation. | 1. Confirm ACE expression: Verify that your cell line expresses ACE. 2. Dose-response curve: Perform a comprehensive dose-response analysis to determine the IC50 for the observed effect. 3. Control experiments: Include a structurally related but inactive compound as a negative control. Consider using an angiotensin II receptor blocker (ARB) to dissect the effects mediated by angiotensin II. To investigate bradykinin's role, use a bradykinin receptor antagonist. 4. Investigate signaling pathways: Analyze key signaling pathways like MAPK/ERK by Western blotting for phosphorylated proteins (e.g., p-ERK, p-p38). |
| Inconsistent results between experiments. | Reagent instability: this compound solution may have degraded. Cell culture variability: Passage number, cell density, and serum concentration can influence cellular responses. | 1. Fresh reagents: Prepare fresh stock solutions of this compound regularly. 2. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and serum concentrations across all experiments. |
| Observed effects do not correlate with ACE inhibition. | Off-target effect: The observed cellular response may be independent of ACE inhibition. | 1. Off-target screening: If resources permit, consider a broader off-target screening panel to identify other potential molecular targets. 2. Literature search: Conduct a thorough literature search for known off-target effects of other ACE inhibitors. 3. Pathway analysis: Use bioinformatics tools to predict potential off-target pathways based on the observed phenotypic changes. |
Quantitative Data
Table 1: Potency of this compound and a Related ACE Inhibitor
| Compound | Target | Assay System | IC50 |
| This compound | Angiotensin-Converting Enzyme (ACE) | Rabbit Lung | Slightly higher potency than Enalaprilat[1] |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | Human Plasma | ~1.2 nM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for ACE Inhibition in Cell Lysates
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for ACE activity in cell lysates using a commercially available ACE activity assay kit.
Materials:
-
Cells expressing ACE
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
ACE Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich)
-
This compound
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound in the assay buffer provided with the kit.
-
Dilute the cell lysate to a concentration that falls within the linear range of the assay.
-
-
ACE Activity Measurement:
-
Add the diluted cell lysate to the wells of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the ACE substrate from the kit to all wells to initiate the reaction.
-
Incubate the plate according to the kit's instructions (typically at 37°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate) from all readings.
-
Calculate the percentage of ACE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of this compound's Effect on the MAPK/ERK Signaling Pathway
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of ERK1/2, a key downstream effector of the MAPK/ERK pathway, using Western blotting.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Starve the cells in serum-free medium for a defined period (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hour). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal and the loading control.
-
Compare the levels of phosphorylated ERK1/2 in this compound-treated cells to the vehicle-treated control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
Minimizing degradation of Temocaprilat during sample preparation
Welcome to the technical support center for Temocaprilat analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are hydrolysis and oxidation. Like other ACE inhibitors, this compound's stability is significantly influenced by pH, temperature, and the presence of oxidizing agents or metal ions. Exposure to light can also contribute to degradation.
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is limited, studies on similar ACE inhibitors like captopril suggest that acidic conditions (around pH 3-4) can improve stability by reducing the rate of certain degradation reactions[1]. It is crucial to experimentally determine the optimal pH for your specific sample matrix and storage conditions.
Q3: What is the recommended storage temperature for samples containing this compound?
A3: To minimize degradation, it is recommended to store biological samples containing this compound at low temperatures. For short-term storage (up to 7 days), -20°C is often suitable. For longer-term storage, -80°C is recommended to maintain sample integrity[2][3]. Avoid repeated freeze-thaw cycles, as this can accelerate degradation[2].
Q4: Can components of the biological matrix affect this compound stability?
A4: Yes, enzymes such as esterases present in plasma can potentially contribute to the degradation of ester-containing compounds. The presence of metal ions can also catalyze oxidative degradation[1]. It is important to process samples promptly and at low temperatures to minimize enzymatic activity. The addition of a chelating agent like EDTA can help to mitigate metal ion-catalyzed oxidation[1].
Q5: What are the potential degradation products of this compound?
A5: Based on studies of the parent drug, Temocapril, potential degradation products could include oxidative species and nitrosated derivatives. Specific degradation products of this compound that may form under stress conditions could be identified using techniques like LC-MS/MS[4][5][6][7].
Troubleshooting Guides
Issue 1: Low recovery of this compound from plasma samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to enzymatic activity | 1. Process blood samples immediately after collection. 2. Keep samples on ice during processing. 3. Centrifuge at a low temperature (e.g., 4°C). | Minimizes the activity of plasma esterases and other enzymes that could degrade this compound. |
| Oxidative degradation | 1. Use collection tubes containing an anticoagulant with chelating properties (e.g., EDTA). 2. Consider adding an antioxidant (e.g., ascorbic acid) to the sample, but validate its compatibility with the analytical method. | EDTA chelates metal ions that can catalyze oxidation[1]. Antioxidants can prevent oxidative degradation. |
| pH-dependent hydrolysis | 1. Adjust the pH of the plasma sample to a more acidic range (e.g., pH 4-5) immediately after separation. 2. Validate the effect of pH adjustment on analyte stability and the analytical method. | Acidic conditions can slow down the hydrolysis of certain functional groups in the molecule. |
| Adsorption to container surfaces | 1. Use silanized glass or low-binding polypropylene tubes for sample collection and storage. 2. Evaluate different tube types during method development. | Minimizes the loss of analyte due to non-specific binding to container walls. |
Issue 2: Inconsistent results between different sample batches.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable storage conditions | 1. Ensure all samples are stored at a consistent, validated temperature (e.g., -80°C). 2. Monitor and document storage temperatures. | Temperature fluctuations can lead to variable degradation rates between samples. |
| Freeze-thaw cycles | 1. Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample. | Repeated freezing and thawing can disrupt the sample matrix and accelerate degradation[2]. |
| Exposure to light | 1. Use amber-colored collection and storage tubes. 2. Protect samples from direct light exposure during handling and processing. | Light can induce photolytic degradation of susceptible compounds. |
Data Presentation
The following table summarizes the general stability recommendations for ACE inhibitors based on available literature, which can be applied as a starting point for optimizing this compound sample handling.
| Parameter | Condition | Recommendation | Reference |
| Storage Temperature | Short-term | -20°C | [2][8][9] |
| Long-term | -80°C | [2][3] | |
| pH | Aqueous Solutions | Acidic (e.g., pH 3-4) | [1][10] |
| Anticoagulant | Plasma Collection | EDTA | [1] |
| Light Exposure | All Stages | Minimize exposure | General best practice |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS), to separate and identify the parent drug and any degradation products[5][6][7].
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the structure of the major degradation products using their mass spectra and fragmentation patterns.
-
Protocol 2: Plasma Sample Preparation for this compound Analysis
This protocol provides a recommended workflow for preparing plasma samples to minimize ex vivo degradation of this compound.
-
Blood Collection: Collect whole blood into tubes containing K₂EDTA as an anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Plasma Separation: Carefully transfer the plasma supernatant to pre-labeled, low-binding polypropylene tubes.
-
pH Adjustment (Optional but Recommended): Acidify the plasma to approximately pH 4-5 by adding a small, precise volume of a suitable acid (e.g., phosphoric acid). This step should be validated to ensure it does not interfere with the analytical method.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Extraction (Example: Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a threefold volume of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Recommended workflow for plasma sample handling to minimize this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for Temocaprilat Analysis
Welcome to the technical support center for the HPLC analysis of Temocaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound, an active metabolite of the ACE inhibitor Temocapril, involves reversed-phase HPLC. Based on methods for similar ACE inhibitors, a recommended starting method is detailed in the table below.[1][2][3][4][5] It is crucial to optimize these parameters for your specific instrumentation and analytical requirements.
Q2: How can I prepare my samples and standards for this compound analysis?
A2: Proper sample and standard preparation are critical for accurate and reproducible results. For standard preparation, accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution.[6] Serial dilutions can then be made to construct a calibration curve. For sample preparation from a pharmaceutical formulation, it may involve dissolving the dosage form in a suitable solvent, followed by filtration to remove excipients.[2] It is recommended to dissolve and inject samples in the mobile phase whenever possible to avoid peak distortion.
Q3: What are the key system suitability parameters to monitor for this compound analysis?
A3: System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters to monitor include:
-
Tailing Factor: Should ideally be ≤ 2.0.[7]
-
Theoretical Plates (N): A higher number indicates better column efficiency.
-
Relative Standard Deviation (RSD) for Peak Area and Retention Time: For replicate injections of the standard, the RSD should typically be ≤ 2.0%.[7]
-
Resolution (Rs): If analyzing this compound with other compounds or impurities, the resolution between adjacent peaks should be > 1.5.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
Symptom: The this compound peak is asymmetrical with a tail extending from the back of the peak.
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Reduce the mobile phase pH to suppress the ionization of residual silanol groups on the column packing.[1] Consider using a column with advanced end-capping. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[8] |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.[9] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. |
Problem 2: Retention Time Shifts
Symptom: The retention time of the this compound peak is inconsistent between injections or batches.
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use an inline degasser or degas the mobile phase before use to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[1] |
| Pump Malfunction or Leaks | Check for leaks in the pump, injector, and fittings. Perform a pump flow rate accuracy test.[10] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, which can sometimes require 10-20 column volumes.[11] |
Problem 3: Baseline Noise or Drift
Symptom: The baseline is noisy, shows a drifting pattern, or has spurious peaks.
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Detector Cell | Use high-purity solvents and freshly prepared mobile phase.[3] Flush the detector cell with a strong, appropriate solvent. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[9] |
| Detector Lamp Issue | Check the detector lamp's energy output. Replace the lamp if it is nearing the end of its lifespan.[9] |
| Inadequate Temperature Control | Ensure the column and detector are at a stable temperature. Insulate tubing if necessary to minimize environmental temperature effects. |
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 45:55 (v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[1] |
| Run Time | 10 minutes |
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
| RSD of Retention Time (n=6) | ≤ 1.0% |
| Resolution (Rs) | > 1.5 (if applicable) |
Experimental Protocols
Protocol 1: HPLC Method Validation
This protocol outlines the steps for validating the HPLC method for this compound analysis according to ICH guidelines.
-
Specificity: Analyze blank samples (mobile phase) and samples spiked with known impurities or related substances to ensure no interference with the this compound peak.
-
Linearity: Prepare a series of at least five concentrations of this compound standard. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.[6]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[2]
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijiset.com [ijiset.com]
- 5. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. ijbpas.com [ijbpas.com]
- 8. lcms.cz [lcms.cz]
- 9. A Review of Current Trends and Advances in Analytical Methods for Determination of ACE Inhibitors Combinations with Hydrochlorothiazide , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Quantification of Temocaprilat in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of temocaprilat, the active metabolite of temocapril, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Secondary Interactions: Analyte interacting with active sites on the column or tubing. | 1. Dilute the sample and re-inject. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Use a mobile phase additive (e.g., 0.1% formic acid) to minimize secondary interactions. |
| Low Signal Intensity or No Peak | 1. Sample Degradation: this compound may be unstable under certain storage or processing conditions. 2. Inefficient Extraction: Poor recovery of this compound from the plasma matrix. 3. Ion Suppression/Enhancement: Co-eluting matrix components affecting the ionization of this compound in the MS source. 4. Incorrect MS/MS Transitions: Suboptimal precursor or product ions selected for monitoring. | 1. Ensure plasma samples are stored at -80°C and minimize freeze-thaw cycles. Process samples on ice. 2. Optimize the protein precipitation or solid-phase extraction (SPE) protocol. Ensure the pH of the extraction solvent is appropriate for this compound. 3. Improve chromatographic separation to separate this compound from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Optimize MS/MS parameters by infusing a standard solution of this compound to identify the most intense and stable transitions. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or autosampler. 2. Matrix Effects: Endogenous plasma components causing a high baseline. 3. Carryover: Residual analyte from a previous injection. | 1. Use high-purity LC-MS grade solvents and flush the system thoroughly. 2. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). 3. Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps. 2. Fluctuating MS Response: Instability in the mass spectrometer's performance. 3. Variable Matrix Effects: Differences in the plasma matrix between samples. | 1. Use calibrated pipettes and ensure consistent timing and technique for each step. The use of an internal standard added early in the process can help mitigate this. 2. Allow the mass spectrometer to stabilize before starting the analysis and monitor system suitability throughout the run. 3. Use a stable isotope-labeled internal standard to normalize for variations in matrix effects. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: What is the recommended procedure for collecting and storing plasma samples for this compound analysis?
-
A1: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis to ensure the stability of this compound. Multiple freeze-thaw cycles should be avoided.
-
-
Q2: How many freeze-thaw cycles can plasma samples undergo before this compound concentration is affected?
-
A2: While specific data for this compound is limited, it is best practice to minimize freeze-thaw cycles. For many analytes, up to three cycles may be acceptable, but this should be validated for this compound during method development.
-
Sample Preparation
-
Q3: What are the recommended sample preparation techniques for extracting this compound from plasma?
-
A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) can be used. PPT with a cold organic solvent like acetonitrile or methanol is a simpler and faster method. SPE may provide a cleaner extract, reducing matrix effects, but requires more extensive method development.
-
-
Q4: What is a suitable internal standard (IS) for the quantification of this compound?
-
A4: A stable isotope-labeled (SIL) version of this compound would be ideal as it has the same physicochemical properties. If a SIL-IS is not available, a structural analog such as enalaprilat or another ACE inhibitor can be used, but it must be demonstrated that it behaves similarly to this compound during extraction and ionization.
-
LC-MS/MS Method
-
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
-
A5: A reverse-phase C18 column is commonly used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). For detection, electrospray ionization (ESI) in positive ion mode is typically used with multiple reaction monitoring (MRM).
-
-
Q6: How can I minimize matrix effects in my LC-MS/MS assay?
-
A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them, you can:
-
Improve sample clean-up using techniques like SPE.
-
Optimize chromatography to separate this compound from co-eluting interferences.
-
Use a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte.
-
-
Method Validation
-
Q7: What are the key parameters to evaluate during method validation for a this compound bioanalytical assay?
-
A7: According to regulatory guidelines (e.g., FDA and EMA), the following parameters should be assessed: selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound in plasma from a study in young and elderly hypertensive patients. The data was obtained using a validated capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-MS) method.
| Parameter | Young (≤40 years) | Elderly (≥69 years) |
| Cmax,ss (ng/mL) | 321 ± 103 | 438 ± 147 |
| tmax,ss (h) | 1.5 (1 - 4) | 2.5 (1.5 - 4) |
| AUCss (ng·h/mL) | 2250 ± 600 | 3880 ± 1270 |
| t½,ss (h) | 11.2 ± 3.4 | 13.9 ± 5.0 |
| CL/F,ss (L/h) | 9.2 ± 2.6 | 5.5 ± 1.8 |
| CLR,ss (L/h) | 1.15 ± 0.39 | 0.54 ± 0.23 |
Data are presented as mean ± SD, except for tmax,ss which is median (range). Cmax,ss: Maximum plasma concentration at steady state; tmax,ss: Time to reach Cmax,ss; AUCss: Area under the plasma concentration-time curve at steady state; t½,ss: Elimination half-life at steady state; CL/F,ss: Apparent total clearance at steady state; CLR,ss: Renal clearance at steady state.
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., enalaprilat in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Hypothetical)
-
LC System: Agilent 1260 Infinity LC or equivalent
-
Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard (Enalaprilat): Precursor ion (Q1) > Product ion (Q3)
-
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical troubleshooting workflow for bioanalytical method refinement.
Technical Support Center: Addressing Temocaprilat Stability Issues in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term studies of Temocaprilat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term studies?
A1: this compound is the active diacid metabolite of the prodrug Temocapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. As the pharmacologically active moiety, the stability of this compound is crucial for ensuring the therapeutic efficacy and safety of Temocapril drug products over their shelf life. Long-term studies are essential to identify potential degradation products and establish appropriate storage conditions.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which includes a thiazepine ring, a secondary amine, and carboxylic acid functional groups, this compound is susceptible to degradation through hydrolysis, oxidation, and to a lesser extent, photolysis and thermal stress. The sulfur atom in the thiazepine ring is a potential site for oxidation.
Q3: How can I proactively minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is recommended to:
-
Control Storage Conditions: Store this compound samples at the recommended temperature (typically 2-8 °C for short-term and -20 °C for long-term storage), protected from light and moisture.
-
Use High-Purity Solvents: Ensure all solvents used for sample preparation and analysis are of high purity and free from peroxides or other reactive impurities.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can accelerate degradation.
-
Work Efficiently: Prepare samples for analysis promptly and minimize their exposure to ambient conditions.
Q4: What are the common issues observed when analyzing this compound stability samples by HPLC?
A4: Common issues include the appearance of new peaks (degradation products), a decrease in the main this compound peak area, and shifts in retention times. These issues can often be traced back to improper sample handling, storage, or the use of a non-stability-indicating analytical method.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the stability testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appearing in the chromatogram of a stability sample. | 1. Sample degradation. 2. Contamination from solvents or vials. 3. Carryover from a previous injection. | 1. Confirm the identity of the new peaks as degradation products using LC-MS. Review storage and handling procedures. 2. Analyze a blank (solvent) injection to check for contamination. Use fresh, high-purity solvents. 3. Implement a robust needle wash program in the HPLC method. |
| Significant decrease in the assay value of this compound over a short period. | 1. Accelerated degradation due to improper storage (e.g., elevated temperature, exposure to light). 2. Inaccurate initial measurement. 3. Issues with the analytical method leading to poor recovery. | 1. Verify storage conditions immediately. Review the sample handling log. 2. Re-assay a freshly prepared standard and the initial time-point sample if available. 3. Validate the analytical method for accuracy and precision. Perform a recovery study. |
| Poor peak shape (e.g., tailing, fronting) for the this compound peak. | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column with a new one of the same type. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the concentration of the sample being injected. |
| Inconsistent retention times for this compound. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before starting the sequence. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following are detailed protocols for subjecting this compound to various stress conditions.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide in water to a final concentration of 1 mg/mL. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | Store solid this compound in a temperature-controlled oven at 70°C for 48 hours. Dissolve in an appropriate solvent before analysis. |
| Photolytic Degradation | Expose a solution of this compound (1 mg/mL in a 1:1 mixture of acetonitrile and water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions. |
Stability-Indicating UPLC Method
A validated stability-indicating method is crucial for accurately quantifying this compound and separating it from its degradation products.
Table 2: UPLC Method Parameters for this compound Stability Testing
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detector | UV at 220 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting unexpected peaks in stability chromatograms.
Technical Support Center: Optimization of Experimental Protocols for Studying Temocaprilat Pharmacodynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temocaprilat. The information is designed to address specific issues that may be encountered during experimental studies of its pharmacodynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the active metabolite of the prodrug Temocapril. It is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] this compound competitively binds to and inhibits ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[1][3]
Q2: What are the key pharmacodynamic parameters to measure when studying this compound?
A2: The primary pharmacodynamic endpoint for this compound is the inhibition of ACE activity. This can be assessed both in vitro and in vivo. Key parameters include:
-
IC50 value: The concentration of this compound required to inhibit 50% of ACE activity in vitro.
-
Blood pressure reduction: The extent and duration of the decrease in systolic, diastolic, and mean arterial pressure in animal models of hypertension.
-
Changes in RAAS components: Measurement of plasma renin activity, angiotensin II, and aldosterone levels. Following ACE inhibition, a decrease in angiotensin II and aldosterone and an increase in renin activity are expected.[4]
Q3: What are the common animal models used to study the pharmacodynamics of this compound?
A3: Spontaneously hypertensive rats (SHR) are a widely used and relevant model for studying the antihypertensive effects of ACE inhibitors like this compound.[4][5] These rats genetically develop hypertension, mimicking essential hypertension in humans. Other models of hypertension, such as those induced by a high-salt diet or surgical interventions, can also be employed to investigate specific mechanisms of action.
Q4: How does the potency of this compound compare to other ACE inhibitors?
A4: this compound has been shown to be a potent ACE inhibitor. In vitro studies using ACE isolated from rabbit lung have demonstrated that this compound is approximately three times more potent than enalaprilat, the active metabolite of enalapril, with an IC50 of 1.2 nM compared to 3.6 nM for enalaprilat.[3] Its inhibitory potency on isolated rat aorta is also reported to be three times that of enalaprilat.[1]
Troubleshooting Guides
In Vitro ACE Inhibition Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent enzyme activity.
-
Solution: Ensure that the ACE enzyme preparation is stored correctly and that its activity is validated before each experiment. Use a fresh aliquot of the enzyme for each assay to avoid degradation from repeated freeze-thaw cycles.
-
-
Possible Cause 2: Substrate or inhibitor instability.
-
Solution: Prepare fresh solutions of the substrate (e.g., HHL, FAPGG) and this compound for each experiment. Some peptide-based substrates and inhibitors can be susceptible to degradation.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. Automated liquid handling systems can improve reproducibility.
-
-
Possible Cause 4: Inconsistent incubation times or temperatures.
-
Solution: Use a calibrated incubator or water bath to ensure a constant and accurate temperature throughout the incubation period. Precisely control the timing of substrate and inhibitor addition and the termination of the reaction.
-
Issue: No or very low ACE inhibition observed.
-
Possible Cause 1: Inactive this compound.
-
Solution: Verify the purity and integrity of the this compound compound. If possible, confirm its identity and concentration using an analytical method like LC-MS/MS.
-
-
Possible Cause 2: Inactive ACE enzyme.
-
Solution: Test the enzyme activity with a known potent ACE inhibitor, such as captopril or lisinopril, as a positive control. If no inhibition is observed with the positive control, the enzyme is likely inactive.
-
-
Possible Cause 3: Incorrect assay buffer conditions.
-
Solution: Ensure the pH and ionic strength of the assay buffer are optimal for ACE activity. The buffer composition can significantly impact enzyme kinetics.
-
In Vivo Blood Pressure Measurement
Issue: High variability in blood pressure readings in the same animal.
-
Possible Cause 1: Stress-induced blood pressure fluctuations.
-
Solution (Tail-cuff method): Acclimatize the animals to the restraining device and the procedure for several days before starting the actual measurements. Perform measurements in a quiet and calm environment.
-
Solution (Radiotelemetry): Allow a sufficient recovery period (at least one week) after surgical implantation of the telemetry device before starting measurements. Handle the animals minimally to reduce stress.
-
-
Possible Cause 2: Improper cuff size or placement (Tail-cuff method).
-
Solution: Use a cuff that is the appropriate size for the rat's tail. The cuff should be snug but not too tight. Ensure consistent placement of the cuff for all measurements.
-
-
Possible Cause 3: Movement artifacts.
-
Solution (Tail-cuff method): Ensure the animal is calm and still during the measurement. Discard readings that are clearly affected by movement.
-
Solution (Radiotelemetry): Data analysis software can often filter out movement-related artifacts.
-
Issue: Inconsistent or lower-than-expected blood pressure reduction after this compound administration.
-
Possible Cause 1: Insufficient dose.
-
Solution: Perform a dose-response study to determine the optimal dose of this compound for the chosen animal model. The effective dose can vary between different strains and models of hypertension.
-
-
Possible Cause 2: Poor oral bioavailability.
-
Solution: While Temocapril is the prodrug, ensure proper formulation and administration to maximize absorption. Consider alternative routes of administration (e.g., intravenous) for initial pharmacodynamic studies to bypass absorption variability.
-
-
Possible Cause 3: Timing of blood pressure measurement.
-
Solution: The blood pressure-lowering effect of this compound will have a specific onset and duration of action. Conduct a time-course study to identify the time of peak effect (Tmax) and the duration of action. In spontaneously hypertensive rats, the timing of drug administration (active vs. resting period) has been shown to influence the pharmacodynamic effect.[5]
-
-
Possible Cause 4: Development of tolerance.
-
Solution: In chronic studies, it is important to monitor for the development of tolerance. This can be assessed by periodically evaluating the blood pressure response to a standard dose.
-
Sample Collection and Analysis
Issue: Degradation of this compound in biological samples.
-
Possible Cause: Enzymatic degradation or chemical instability.
-
Solution: Collect blood samples in tubes containing appropriate anticoagulants (e.g., EDTA) and immediately place them on ice. Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma. Store plasma or serum samples at -80°C until analysis. The stability of this compound in biological matrices under different storage conditions should be experimentally verified.
-
Issue: Difficulty in accurately measuring this compound concentrations in plasma.
-
Possible Cause: Low plasma concentrations or matrix effects in the analytical assay.
-
Solution: Utilize a sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[6] Proper sample preparation techniques, such as protein precipitation or solid-phase extraction, are crucial to minimize matrix effects and ensure accurate quantification.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Rabbit Lung ACE | 1.2 | [3] |
| Enalaprilat | Rabbit Lung ACE | 3.6 | [3] |
Table 2: In Vivo Efficacy of Temocapril in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Effect on Blood Pressure | Reference |
| Temocapril | 1 mg/kg/day | Significantly prolonged survival rate and reduced blood pressure. The effect was dependent on the dosing time. | [5] |
| Temocapril (low dose) | Not specified | Prevented renal lesions without a significant reduction in systemic blood pressure. | [4] |
| Temocapril (high dose) | Not specified | Significantly lowered blood pressure and suppressed proteinuria and glomerular lesions. | [4] |
Experimental Protocols
In Vitro ACE Inhibition Assay (HPLC-based)
This protocol is a generalized method and may require optimization for specific laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3.
-
Substrate Stock Solution: Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in the assay buffer.
-
ACE Stock Solution: Reconstitute rabbit lung ACE in the assay buffer to a concentration of 100 mU/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then prepare serial dilutions in the assay buffer.
-
Reaction Stop Solution: 1 M HCl.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the this compound dilution or assay buffer (for control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at 228 nm.
-
Quantification: The amount of hippuric acid (the product of HHL cleavage by ACE) is quantified by measuring the peak area.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(Area_control - Area_sample) / Area_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (Radiotelemetry)
-
Surgical Implantation:
-
Anesthetize the SHR according to approved institutional protocols.
-
Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta. The body of the transmitter is placed in the abdominal cavity.
-
Provide post-operative analgesia and allow the animals to recover for at least one week.
-
-
Data Acquisition:
-
House the rats individually in cages placed on receiver platforms.
-
Record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate continuously or at scheduled intervals.
-
Allow for an acclimatization period of at least 24 hours before the start of the experiment.
-
-
Drug Administration:
-
Administer Temocapril (prodrug) orally via gavage at the desired dose(s).
-
Include a vehicle control group that receives the same volume of the vehicle used to dissolve or suspend the drug.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the baseline blood pressure before drug administration.
-
Calculate the change in blood pressure from baseline at various time points after drug administration.
-
Determine the maximum blood pressure reduction and the duration of the antihypertensive effect.
-
Compare the blood pressure changes in the Temocapril-treated groups to the vehicle control group using appropriate statistical methods.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Workflow for in vivo blood pressure measurement using radiotelemetry.
Caption: Troubleshooting flowchart for in vitro ACE inhibition assays.
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Temocapril (HMDB0061720) [hmdb.ca]
- 3. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 4. Significant suppressive effect of low-dose temocapril, an ACE inhibitor with biliary excretion, on FGS lesions in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Temocaprilat versus Enalaprilat in Angiotensin-Converting Enzyme Inhibition
This guide provides a detailed, objective comparison of the in vitro efficacy of Temocaprilat and Enalaprilat, the active metabolites of the angiotensin-converting enzyme (ACE) inhibitors Temocapril and Enalapril, respectively. The content is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and relevant biological pathways to inform research and development decisions.
Quantitative Efficacy Comparison: ACE Inhibition
The primary measure of efficacy for ACE inhibitors in a preclinical setting is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. Experimental data consistently demonstrates that this compound has a higher in vitro potency against ACE compared to Enalaprilat.
| Inhibitor | Enzyme Source | IC₅₀ (nM) | Key Findings |
| This compound | Rabbit Lung ACE | 1.2 | Exhibits 3-fold greater inhibitory potency than Enalaprilat.[1] |
| Enalaprilat | Rabbit Lung ACE | 3.6 | [1] |
| This compound | Isolated Rat Aorta | - | Inhibitory potency is 3 times that of Enalaprilat.[2] |
| Enalaprilat | Isolated Rat Aorta | - | [2] |
Molecular dynamics simulations suggest that the thiazepine ring in this compound induces a structural change in the ACE active site, allowing for stronger coordination with the Zn²⁺ ion at the catalytic center.[1] This structural advantage may contribute to its enhanced inhibitory activity.
Experimental Protocols
The determination of ACE inhibitory activity and IC₅₀ values is typically performed using an in vitro enzymatic assay. The following protocol outlines a standard methodology based on the spectrophotometric quantification of a substrate's cleavage product.
Protocol: In Vitro ACE Inhibition Assay
-
Reagent Preparation:
-
ACE Enzyme Solution: A stock solution of Angiotensin-Converting Enzyme (e.g., from rabbit lung) is prepared in a buffer solution (e.g., 0.15 M Tris-HCl buffer, pH 8.3) containing 0.1 mM ZnCl₂.[3]
-
Substrate Solution: The synthetic substrate Hippuryl-Histidyl-Leucine (HHL) is dissolved in a suitable buffer (e.g., 0.15 M Tris-HCl with 1.125 M NaCl, pH 8.3).[3][4]
-
Inhibitor Solutions: Serial dilutions of this compound and Enalaprilat are prepared to achieve a range of final concentrations for IC₅₀ determination.
-
-
Assay Procedure:
-
Pre-incubation: A defined volume of the ACE enzyme solution (e.g., 20 µL of 100 mU/mL) is mixed with the inhibitor solution (e.g., 40 µL) in a microplate well and incubated at 37°C for 5-10 minutes.[5]
-
Reaction Initiation: The enzymatic reaction is started by adding the HHL substrate solution (e.g., 100 µL) to the mixture.[5] The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching agent, typically an acid like 1M HCl.
-
-
Quantification:
-
The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.[4]
-
The solvent is evaporated, and the remaining HA is redissolved in water.
-
The absorbance of the resulting solution is measured using a UV-Visible spectrophotometer at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
The percentage of ACE inhibition for each inhibitor concentration is calculated relative to a control sample containing no inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the ACE signaling pathway and a typical workflow for comparing inhibitor efficacy.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of ACE inhibitors.
Caption: Workflow for the comparative IC₅₀ determination of this compound and Enalaprilat.
Conclusion
The available in vitro data indicates that this compound is a more potent inhibitor of the angiotensin-converting enzyme than Enalaprilat, as demonstrated by its lower IC₅₀ values in multiple experimental systems.[1][2] This difference in potency is attributed to structural features that allow for a more favorable interaction with the enzyme's active site.[1] While these preclinical findings are significant, it is crucial to consider that the overall therapeutic efficacy of a drug is also governed by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which determine the in vivo concentration and duration of action at the target site. For instance, this compound is eliminated through both renal and biliary routes, whereas Enalaprilat is primarily excreted via urine, a factor that can influence drug accumulation, particularly in patients with renal impairment.[6]
References
- 1. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 2. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. Different accumulation of temocapril and enalapril during repeated dosing in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Temocaprilat and Other ACE Inhibitors: A Guide for Researchers
In the landscape of antihypertensive therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone for managing hypertension and related cardiovascular conditions. While the class is well-established, nuanced differences among individual agents can have significant implications for clinical efficacy, patient tolerability, and suitability for specific patient populations. This guide provides a detailed head-to-head comparison of temocaprilat, the active metabolite of the prodrug temocapril, with other commonly prescribed ACE inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental evidence.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their therapeutic effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Comparative Efficacy: In Vitro Potency
The intrinsic potency of ACE inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the ACE enzyme. Lower IC50 values indicate greater potency. This compound has demonstrated potent ACE inhibition, particularly when compared to enalaprilat, the active form of enalapril.
| ACE Inhibitor | IC50 (nM) | Source of ACE | Reference |
| This compound | 1.2 | Rabbit Lung | [1] |
| Enalaprilat | 3.6 | Rabbit Lung | [1] |
| Enalaprilat | 1.94 | Not Specified | [2] |
| Lisinopril | - | - | - |
| Ramiprilat | - | - | - |
| Captopril | - | - | - |
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of ACE inhibitors, including their absorption, metabolism, and excretion, significantly influence their clinical application. Temocapril is a prodrug that is converted to its active metabolite, this compound. A distinguishing feature of this compound is its dual excretion pathway.
| Parameter | This compound | Enalaprilat | Lisinopril | Ramiprilat | Captopril |
| Prodrug | Yes (Temocapril) | Yes (Enalapril) | No | Yes (Ramipril) | No |
| Active Metabolite | This compound | Enalaprilat | Lisinopril | Ramiprilat | Captopril |
| Bioavailability (%) | ~92% (as Temocapril) | ~60% (as Enalapril) | 25-30% | ~60% (as Ramipril) | ~75% |
| Plasma Half-life (hours) | 13.1 | 11 | 12 | 13-17 | 2 |
| Excretion Route | Renal and Biliary[3] | Primarily Renal[3] | Primarily Renal | Primarily Renal | Renal |
The dual excretion route of this compound (renal and biliary) is a significant advantage, as it allows for its use in patients with renal impairment without substantial dose adjustments[4]. In contrast, ACE inhibitors that are primarily excreted by the kidneys, such as enalaprilat and lisinopril, may accumulate in patients with compromised renal function, increasing the risk of adverse effects[3].
Clinical Performance: Antihypertensive Efficacy and Beyond
Clinical trials have demonstrated the efficacy of temocapril in the management of essential hypertension. Long-term therapy with temocapril has been shown to be effective in reducing urinary albumin excretion in patients with essential hypertension, suggesting a renoprotective effect[5].
While direct, large-scale, head-to-head clinical trials comparing the antihypertensive efficacy of temocapril with a wide range of other ACE inhibitors are limited, a network meta-analysis of different ACE inhibitors in chronic heart failure provides some insights into the comparative efficacy of other agents in this class[6][7].
| Clinical Outcome | Temocapril | Enalapril | Lisinopril | Ramipril | Captopril |
| Blood Pressure Reduction | Effective in reducing BP[4] | Effective in reducing BP[6][7] | Effective in reducing BP | Effective in reducing BP[6][7] | Effective in reducing BP[8][9] |
| Effect on Heart Rate | No significant change[4] | - | - | - | - |
| Renoprotective Effects | Reduces microalbuminuria[5] | - | - | - | - |
| Chronic Heart Failure | - | Reduces mortality and hospitalization[6][7] | May be more effective than captopril in improving exercise time[8][9] | Associated with the lowest all-cause mortality in one meta-analysis[6][7] | Effective, but may be less so than longer-acting agents[8][9] |
Experimental Protocols
The evaluation of ACE inhibitors involves a multi-tiered approach, from in vitro enzymatic assays to in vivo animal models and human clinical trials.
In Vitro ACE Inhibition Assay
Objective: To determine the intrinsic inhibitory potency (IC50) of the compound against purified ACE.
Methodology:
-
Enzyme Source: Purified Angiotensin-Converting Enzyme from rabbit lung or other suitable sources.
-
Substrate: A synthetic substrate for ACE, such as Hippuryl-Histidyl-Leucine (HHL) or Furanacryloyl-L-phenylalanylglycylglycine (FAPGG).
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer at a controlled temperature (e.g., 37°C) and pH.
-
Detection: The product of the enzymatic reaction is quantified. For HHL, this is typically done by measuring the absorbance of the hippuric acid product after extraction. For FAPGG, the decrease in absorbance upon cleavage is monitored spectrophotometrically.
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effect and duration of action of the ACE inhibitor in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery.
-
Drug Administration: The ACE inhibitor or vehicle control is administered orally (gavage) or via other relevant routes.
-
Monitoring: Blood pressure and heart rate are monitored at various time points before and after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the treated and control groups.
Logical Relationship of Comparison
The comprehensive evaluation of an ACE inhibitor like this compound involves a hierarchical assessment of its properties, from its fundamental biochemical activity to its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. A double-blind comparison of lisinopril with captopril in patients with symptomatic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and long-acting angiotensin-converting enzyme inhibitors: a randomized trial of lisinopril versus captopril in the treatment of congestive heart failure. The Multicenter Lisinopril-Captopril Congestive Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Lisinopril and captopril in the treatment of heart failure in older patients. Comparison of a long- and short-acting angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril vs Lisinopril Comparison - Drugs.com [drugs.com]
Validating the Antihypertensive Efficacy of Temocaprilat: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antihypertensive effects of Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, against other established antihypertensive agents. The information is supported by experimental data from in vivo studies, with a focus on quantitative comparisons and detailed methodologies.
Temocapril is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2] this compound exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] In vitro studies have shown that this compound is slightly more potent than enalaprilat, the active form of enalapril, in inhibiting ACE isolated from rabbit lung.[4][5]
Comparative Antihypertensive Effects in Animal Models
To provide a comprehensive overview of this compound's in vivo efficacy, this guide synthesizes data from studies on various animal models of hypertension, including spontaneously hypertensive rats (SHR), Dahl salt-sensitive rats, and rats with renovascular hypertension. While direct head-to-head comparative studies involving this compound against a wide range of antihypertensives are limited, we can infer its relative efficacy by examining studies comparing other ACE inhibitors to different classes of antihypertensive drugs.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension. Studies in this model have demonstrated the dose-dependent antihypertensive effects of various ACE inhibitors. For instance, a study comparing captopril and enalapril in SHRs showed that a single oral dose of captopril (30 mg/kg) produced an antihypertensive response equivalent to enalapril (3 mg/kg).[6] Chronic administration for two weeks, however, revealed that captopril reduced systolic blood pressure more than enalapril.[6] Another study in SHRs demonstrated that both losartan (an angiotensin II receptor blocker) and captopril effectively reduced systolic blood pressure by approximately 40 mmHg after 16 weeks of treatment.[7]
| Drug Class | Drug | Animal Model | Dose | Treatment Duration | Blood Pressure Reduction (Systolic) | Reference |
| ACE Inhibitor | Captopril | SHR | 30 mg/kg (single dose) | 1 day | Equivalent to Enalapril (3 mg/kg) | [6] |
| ACE Inhibitor | Enalapril | SHR | 3 mg/kg (single dose) | 1 day | Equivalent to Captopril (30 mg/kg) | [6] |
| ACE Inhibitor | Captopril | SHR | 60 mg/kg/day | 16 weeks | ~40 mmHg | [7] |
| ARB | Losartan | SHR | 15 mg/kg/day | 16 weeks | ~40 mmHg | [7] |
| Calcium Channel Blocker | Nifedipine | SHR | 10 mg/kg (single dose) | 1 day | Substantial and prolonged fall | [8] |
| Diuretic | Hydrochlorothiazide | SHR | - | 6 weeks | Ineffective alone | [9] |
Dahl Salt-Sensitive (DSS) Rat Model
The DSS rat is a model of salt-sensitive hypertension. In this model, antihypertensive agents are evaluated for their ability to counteract the blood pressure-raising effects of a high-salt diet. A study in DSS rats compared the effects of the calcium channel blockers cilnidipine and amlodipine. Both drugs, at a dose of 3 mg/kg/day, similarly attenuated the salt-induced increase in systolic blood pressure.[10] Another study showed that nifedipine and the ARB losartan were effective in lowering blood pressure in Dahl salt-sensitive rats, with additional benefits observed with combination therapy.[11]
| Drug Class | Drug | Animal Model | Dose | Treatment Duration | Blood Pressure Reduction (Systolic) | Reference |
| Calcium Channel Blocker | Amlodipine | DSS Rat | 3 mg/kg/day | 4 weeks | Similar to Cilnidipine | [10] |
| Calcium Channel Blocker | Cilnidipine | DSS Rat | 3 mg/kg/day | 4 weeks | Similar to Amlodipine | [10] |
| Calcium Channel Blocker | Nifedipine | DSS Rat | 7.8 mg/kg/day | 8 weeks | Significant reduction | [11] |
| ARB | Losartan | DSS Rat | 30 mg/kg/day | 8 weeks | Significant reduction | [11] |
Renovascular Hypertension Model (Two-Kidney, One-Clip)
This model mimics hypertension caused by renal artery stenosis. Studies have shown the effectiveness of ACE inhibitors and ARBs in this model. For instance, both captopril and losartan have been demonstrated to significantly lower systolic blood pressure in rats with renovascular hypertension.[12]
| Drug Class | Drug | Animal Model | Dose | Treatment Duration | Blood Pressure Reduction (Systolic) | Reference |
| ACE Inhibitor | Captopril | Renovascular Hypertensive Rat | 50-100 mg/kg/day | 4 weeks | Significant reduction | [12] |
| ARB | Losartan | Renovascular Hypertensive Rat | 25-50 mg/kg/day | 4 weeks | Significant reduction | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo validation of antihypertensive agents.
Induction of Hypertension in Animal Models
-
Spontaneously Hypertensive Rat (SHR): These rats are genetically predisposed to develop hypertension and do not require a specific induction protocol.[7]
-
Dahl Salt-Sensitive (DSS) Rat: Hypertension is induced by feeding the rats a high-salt diet (typically 8% NaCl) for several weeks.[10][11]
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension: This surgical model involves the partial constriction of one renal artery with a silver clip, leaving the contralateral kidney untouched. This procedure leads to activation of the renin-angiotensin system and subsequent hypertension.[12]
Measurement of Blood Pressure in Conscious Rats
-
Tail-Cuff Method: This is a non-invasive method where a cuff is placed around the rat's tail to occlude blood flow. The pressure at which the pulse reappears upon deflation is recorded as the systolic blood pressure. To ensure accuracy, rats are often habituated to the procedure.[13][14][15][16]
-
Radiotelemetry: This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals. A telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta, to continuously measure and transmit blood pressure and heart rate data.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the validation process.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo validation of antihypertensive agents.
Conclusion
The available in vivo data, primarily from studies on other ACE inhibitors, suggests that this compound is an effective antihypertensive agent. Its potency, as demonstrated in vitro, is comparable to or slightly greater than that of enalaprilat. To definitively establish its position within the antihypertensive armamentarium, direct, well-controlled in vivo comparative studies of this compound against a broader range of antihypertensive agents from different classes are warranted. Such studies would provide the necessary quantitative data to fully elucidate its comparative efficacy and guide its potential clinical application.
References
- 1. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A comparison of antihypertensive properties of captopril and enalapril after single and multiple oral administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temocapril Hydrochloride - LKT Labs [lktlabs.com]
- 8. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 9. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Beneficial effects of the combination of nifedipine and losartan in hypertensive Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of long-term therapeutic effect of an ACE inhibitor, temocapril, with that of a diuretic on microalbuminuria in non-diabetic essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 15. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Temocaprilat in Rodent Models of Hypertensive Heart Disease
A detailed analysis of the reproducibility of Temocaprilat's antihypertensive and cardioprotective effects in Dahl Salt-Sensitive and Stroke-Prone Spontaneously Hypertensive Rats.
This guide provides a comparative overview of the therapeutic effects of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, in two distinct rat models of hypertension-induced end-organ damage: the Dahl salt-sensitive (DSS) rat, a model of salt-sensitive hypertension and diastolic heart failure, and the stroke-prone spontaneously hypertensive rat (SHRSP), a model of severe hypertension and stroke. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of this compound's efficacy, supported by quantitative data and detailed experimental protocols.
Key Findings and Comparative Efficacy
This compound demonstrates significant, albeit distinct, therapeutic benefits in both DSS rats and SHRSP. In DSS rats, this compound primarily exhibits cardioprotective effects by preventing the progression of left ventricular hypertrophy and diastolic dysfunction, even when administered after the onset of these conditions. In SHRSP, this compound shows a marked antihypertensive effect and a significant reduction in mortality, with its efficacy being dependent on the timing of administration.
| Parameter | Dahl Salt-Sensitive (DSS) Rats | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) |
| Primary Effect | Cardioprotective | Antihypertensive, Mortality Reduction |
| Blood Pressure Reduction | Subdepressor dose used; no significant change in systolic blood pressure. | Significant reduction in blood pressure. |
| Left Ventricular Hypertrophy (LVH) | Prevents further progression of LVH. At 19 weeks, LV weight/body weight (mg/g) was 3.12 ± 0.08 in the temocapril group versus 3.51 ± 0.13 in the placebo group.[1][2] | Data not available in the reviewed study. |
| Diastolic Dysfunction | Attenuates increases in myocardial stiffness and the time constant of LV relaxation (Tau). At 19 weeks, Tau (ms) was 17.1 ± 0.7 in the temocapril group compared to 20.6 ± 0.8 in the placebo group.[1][2] | Data not available in the reviewed study. |
| Mortality | Not the primary endpoint of the study. | Prolongs survival rate, with a maximum effect observed when dosed at the early resting period.[3] |
| ACE Activity Inhibition | Not explicitly quantified in the reviewed study, but cardioprotective effects are attributed to ACE inhibition. | Significantly greater inhibition of ACE activity in serum, brain, and aorta when dosed at the early resting period.[3] |
Mechanism of Action and Signaling Pathways
Temocapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound. This compound competitively inhibits angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, contributing to its antihypertensive effects.
The cardioprotective effects of this compound in DSS rats, observed even at a subdepressor dose, suggest mechanisms beyond simple blood pressure reduction. These effects are associated with the attenuation of decreases in sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and phosphorylated phospholamban, key regulators of cardiac muscle relaxation.[1][2] This indicates a direct beneficial effect on cardiomyocyte calcium handling and the prevention of pathological cardiac remodeling.
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the studies conducted on DSS rats and SHRSP.
Caption: Experimental workflow for the study on Dahl Salt-Sensitive rats.
Caption: Experimental workflow for the study on Stroke-Prone Spontaneously Hypertensive rats.
Detailed Experimental Protocols
Study in Dahl Salt-Sensitive (DSS) Rats
-
Animal Model: Male Dahl salt-sensitive rats were fed a high-salt (8% NaCl) diet starting from 7 weeks of age to induce hypertension, left ventricular hypertrophy (LVH), and diastolic dysfunction.
-
Drug Administration: At 13 weeks of age, after the development of LVH and diastolic dysfunction was confirmed, rats were randomly assigned to receive either placebo or temocapril (0.2 mg/kg/day) orally for 6 weeks.
-
Hemodynamic and Cardiac Function Assessment: At 19 weeks, rats were anesthetized, and a catheter was inserted into the left ventricle via the right carotid artery to measure left ventricular pressure. Echocardiography was performed to assess cardiac dimensions and function. The time constant of left ventricular relaxation (Tau) and myocardial stiffness were calculated from the pressure recordings.
-
Biochemical Analysis: After hemodynamic measurements, the hearts were excised, and the left ventricle was dissected and weighed. The expression levels of sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and phosphorylated phospholamban were determined by Western blotting.
Study in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
-
Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP) were used.
-
Drug Administration: Temocapril was administered orally at a dose of 1 mg/kg/day. The animals were divided into groups based on the timing of drug administration: one group received the dose at the beginning of the early resting period, and another group received it at the beginning of the early active period.
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.
-
Mortality Assessment: The survival rate of the animals in each group was monitored daily.
-
ACE Activity Assay: At the end of the study, blood samples were collected, and brain and aorta tissues were harvested. ACE activity in the serum and tissue homogenates was measured using a fluorometric assay with a synthetic substrate. The rate of fluorescence generation is proportional to the ACE activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Temocaprilat: Insights from Knockout Model Validation
A comprehensive analysis of the mechanism of action of Temocaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor, is crucial for researchers and drug development professionals. While direct experimental validation of this compound using knockout models is not extensively documented in publicly available literature, its mechanism can be confidently inferred from a wealth of studies on the ACE inhibitor class. This guide synthesizes the established mechanism of action of this compound and validates it through analogous experimental data from knockout model studies involving other ACE inhibitors.
Temocapril is a prodrug that is rapidly converted in the body to its active metabolite, this compound.[1][2][3] this compound exerts its therapeutic effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[4][5] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular function.
The Core Mechanism: Inhibition of the Renin-Angiotensin-Aldosterone System
The primary action of this compound is to block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to an increase in blood pressure.[6] By reducing the levels of angiotensin II, this compound promotes vasodilation (the widening of blood vessels), which in turn lowers blood pressure.
Furthermore, decreased angiotensin II levels lead to reduced aldosterone secretion from the adrenal cortex. Aldosterone promotes the retention of sodium and water by the kidneys. Consequently, the inhibition of aldosterone secretion by this compound leads to increased sodium and water excretion, further contributing to the reduction in blood pressure.[4][6]
A secondary but significant effect of ACE inhibition is the potentiation of bradykinin. ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to the overall blood pressure-lowering effect.
Visualizing the Signaling Pathway
The mechanism of action of this compound within the renin-angiotensin-aldosterone system can be visualized as follows:
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 receptor knockout mice are protected from thrombosis by increased nitric oxide and prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial nitric oxide synthase (eNOS) knockout mice have defective mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1a receptor knockout in mice impairs urine concentration by reducing basal vasopressin levels and its receptor signaling proteins in the inner medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood pressure responses to acute or chronic captopril in mice with disruption of bradykinin B2-receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aged endothelial nitric oxide synthase knockout mice exhibit higher mortality concomitant with impaired open-field habituation and alterations in forebrain neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Temocaprilat's Excretion Profile: A Comparative Analysis of its Biliary and Renal Pathways
For Researchers, Scientists, and Drug Development Professionals.
Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, exhibits a dual excretion pathway, utilizing both biliary and renal routes for elimination from the body. This characteristic distinguishes it from several other ACE inhibitors and holds significant implications for its pharmacokinetic profile, particularly in patients with impaired renal function. This guide provides a comparative analysis of this compound's excretion, supported by experimental data and detailed methodologies.
Quantitative Comparison of ACE Inhibitor Excretion
The following table summarizes the primary routes of excretion for this compound and other commonly prescribed ACE inhibitors in humans. It is important to note that for many of these drugs, the active metabolite is the primary moiety excreted.
| ACE Inhibitor (Active Metabolite) | Predominant Excretion Route | Biliary Excretion (%) | Renal Excretion (%) | Key Findings & Citations |
| This compound | Biliary and Renal | Predominantly Biliary (exact % in humans not specified in reviewed literature) | Compensatory to biliary excretion | This compound is primarily excreted in the bile, a characteristic that is beneficial for patients with renal insufficiency.[1][2][3] Its biliary excretion is mediated by the ATP-dependent active transporter cMOAT.[2] In cases of impaired renal function, the biliary pathway can compensate, leading to only limited effects on the drug's pharmacokinetics.[4] |
| Fosinoprilat | Balanced Biliary and Renal | ~50% | ~50% | Fosinoprilat undergoes balanced elimination via both hepatic and renal routes.[5][6] After an oral dose, approximately half of the absorbed dose is recovered in the urine and the other half in the feces, indicating substantial biliary excretion.[7] |
| Ramiprilat | Primarily Renal with Significant Biliary Contribution | ~33% | ~67% | Studies in patients have shown that approximately one-third of circulating ramipril and its active metabolite, ramiprilat, are eliminated by the liver, with the remaining two-thirds eliminated by the kidneys.[8] |
| Enalaprilat | Primarily Renal | ~33% (in feces) | ~61% (in urine) | Following oral administration of enalapril, about 61% of the dose is recovered in urine and 33% in feces, as both enalaprilat and enalapril.[9][10] |
| Benazeprilat | Primarily Renal with Minor Biliary Contribution | 11-12% | Predominantly Renal | Benazeprilat is cleared mainly through renal excretion. Non-renal (biliary) excretion accounts for a smaller portion of its elimination.[11][12][13] |
| Quinaprilat | Primarily Renal | Minimal | Up to 96% of an IV dose | Quinaprilat is eliminated almost exclusively by renal excretion.[14][15] |
| Lisinopril | Exclusively Renal | Negligible | ~100% | Lisinopril is not metabolized and is excreted unchanged entirely by the kidneys.[16][17] |
| Perindoprilat | Primarily Renal | Not specified | ~70% of the active metabolite | The active metabolite, perindoprilat, is predominantly cleared by the kidneys.[18] |
| Spiraprilat | Biliary and Renal | Significant non-renal pathway | Significant renal pathway | Spiraprilat has dual renal and hepatic clearance mechanisms, which is advantageous in patients with renal impairment.[19][20] |
| Trandolaprilat | Primarily Hepatic/Biliary | Predominantly Hepatic | Renal clearance correlates with creatinine clearance | Trandolapril is characterized by its hepatic excretion route.[21][22] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The determination of a drug's excretion pathways involves a combination of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the analysis of this compound and other ACE inhibitors.
In Vivo Determination of Biliary and Renal Excretion using Animal Models
Objective: To quantify the amount of a drug and its metabolites excreted in bile and urine.
Experimental Model: Male Wistar or Sprague-Dawley rats are commonly used. For specific mechanistic studies, transgenic models, such as the Eisai Hyperbilirubinemic Rat (EHBR) which is deficient in the multidrug resistance-associated protein 2 (Mrp2 or cMOAT), can be employed to investigate the role of specific transporters.
Protocol:
-
Animal Preparation: Rats are anesthetized, and the bile duct is cannulated with polyethylene tubing to allow for the collection of bile. A separate cannula may be placed in the urinary bladder or the animal can be housed in a metabolic cage for urine collection.
-
Drug Administration: The test compound (e.g., radiolabeled Temocapril) is administered intravenously (via the femoral vein) or orally (via gavage).
-
Sample Collection: Bile and urine samples are collected at predetermined intervals over a 24 to 48-hour period. Blood samples can also be collected to determine the plasma concentration-time profile.
-
Sample Analysis: The concentration of the parent drug and its metabolites in the collected bile, urine, and plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or liquid scintillation counting for radiolabeled compounds.
-
Data Analysis: The percentage of the administered dose excreted in bile and urine is calculated. Pharmacokinetic parameters such as clearance and elimination half-life are also determined.
In Vitro Determination of Biliary Excretion using the Isolated Perfused Rat Liver (IPRL) Model
Objective: To study the hepatic uptake, metabolism, and biliary excretion of a drug in an ex vivo system that maintains the liver's architecture and physiological functions.
Protocol:
-
Liver Isolation: A rat is anesthetized, and the portal vein and inferior vena cava are cannulated. The liver is then carefully excised and transferred to a perfusion apparatus.
-
Perfusion: The isolated liver is perfused with an oxygenated, temperature-controlled physiological buffer (e.g., Krebs-Henseleit buffer) at a constant flow rate through the portal vein.
-
Drug Administration: The drug of interest is introduced into the perfusion medium.
-
Sample Collection: The perfusate (representing the sinusoidal blood) and the bile (excreted from the cannulated bile duct) are collected at regular intervals.
-
Sample Analysis: The concentrations of the parent drug and its metabolites in the perfusate and bile are quantified.
-
Data Analysis: The rates of hepatic uptake, metabolism, and biliary excretion are calculated. This model allows for the direct measurement of biliary clearance.
In Vitro Investigation of Biliary Transport Mechanisms using Membrane Vesicles
Objective: To identify the specific transporters involved in the biliary excretion of a drug.
Protocol:
-
Vesicle Preparation: Canalicular membrane vesicles (CMVs) are prepared from the livers of normal (e.g., Sprague-Dawley) and transporter-deficient (e.g., EHBR) rats. These vesicles are oriented inside-out, exposing the ATP-binding sites of canalicular transporters.
-
Transport Assay: The vesicles are incubated with the radiolabeled drug in the presence and absence of ATP. The uptake of the drug into the vesicles is measured over time.
-
Inhibition Studies: To further characterize the transporter involved, competitive inhibition studies are performed by co-incubating the drug with known substrates or inhibitors of specific transporters (e.g., dinitrophenyl-S-glutathione for cMOAT/Mrp2).
-
Data Analysis: The ATP-dependent transport of the drug is calculated by subtracting the uptake in the absence of ATP from that in its presence. Kinetic parameters (Km and Vmax) and inhibition constants (Ki) are determined to assess the affinity of the drug for the transporter.
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of temocapril, an ACE inhibitor with preferential biliary excretion, in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Disposition of fosinopril sodium in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism and biliary and urinary excretion of oral ramipril in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Clinical effects of trandolapril in chronic glomerulonephritis patients with renal insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trandolapril: a clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Temocaprilat's pharmacological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, with a focus on its performance against the well-established ACE inhibitor, Enalaprilat. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes relevant pathways and workflows to facilitate a clear understanding of their comparative pharmacology.
In Vitro and In Vivo Correlation: An Overview
Temocapril is a prodrug that is rapidly converted in the body to its active form, this compound.[1] Like other ACE inhibitors, this compound exerts its therapeutic effects by blocking the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]
Comparative In Vitro Potency
The intrinsic potency of an ACE inhibitor is a critical determinant of its pharmacological activity. In vitro assays measuring the half-maximal inhibitory concentration (IC50) against ACE provide a direct comparison of the inhibitory potential of different compounds.
Table 1: In Vitro ACE Inhibitory Activity
| Compound | IC50 (nM) | Enzyme Source |
| This compound | 1.2 | Rabbit Lung |
| Enalaprilat | 3.6 | Rabbit Lung |
Data sourced from Benchchem (2023).[3]
The data clearly indicates that this compound is a more potent inhibitor of ACE in vitro compared to Enalaprilat, with an IC50 value that is three times lower.[3]
Comparative In Vivo Antihypertensive Efficacy
The ultimate measure of an ACE inhibitor's effectiveness is its ability to lower blood pressure in vivo. Comparative studies in both preclinical models and clinical settings are essential to understand the real-world therapeutic potential.
Table 2: Comparative Antihypertensive Effects in Elderly Hypertensive Patients
| Drug | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Temocapril | 2 mg/day | 14 days | Significant decrease from day 1 | Significant decrease from day 1 |
| Enalapril | 5 mg/day | 14 days | Significant decrease after 14 days | Significant decrease after 14 days |
Data from a randomized, cross-over study in elderly hypertensive patients.[4]
In a study involving elderly hypertensive patients, a low dose of Temocapril (2 mg/day) demonstrated a significant blood pressure-lowering effect from the first dose, which was sustained over 14 days.[4] In contrast, Enalapril (5 mg/day) showed a significant antihypertensive effect only after 14 days of treatment.[4] This suggests a potentially faster onset of action for Temocapril in this patient population.
Experimental Protocols
In Vitro ACE Inhibition Assay (Based on a general spectrophotometric method)
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Inhibitor compounds (this compound, Enalaprilat)
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds (this compound and Enalaprilat) in the assay buffer.
-
In a reaction tube, add 50 µL of the ACE solution (e.g., 2 mU) and 50 µL of the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced from the reaction mixture by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect 1 mL of the ethyl acetate layer.
-
Evaporate the ethyl acetate and redissolve the HA in 1 mL of distilled water.
-
Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol describes a standard method for evaluating the blood pressure-lowering effects of a drug in a well-established animal model of hypertension.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
-
Blood Pressure Measurement (Tail-cuff method):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Record at least three stable blood pressure readings and calculate the average.
-
-
Drug Administration and Experimental Procedure:
-
Record the baseline systolic blood pressure of each rat.
-
Administer the test compounds (e.g., Temocapril or Enalapril) or vehicle (control) orally via gavage.
-
Measure the systolic blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
The change in blood pressure from baseline is calculated for each time point and for each treatment group.
-
Statistical analysis is performed to compare the effects of the different treatments.
-
Visualizing the Mechanism and Workflow
To better understand the underlying pharmacology and experimental processes, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: Workflow for the in vitro ACE inhibition assay.
Conclusion
The available data indicates that this compound is a highly potent ACE inhibitor, demonstrating superior in vitro activity compared to Enalaprilat. In vivo, Temocapril shows a prompt and sustained antihypertensive effect in elderly hypertensive patients. A key differentiator for Temocapril is its dual elimination pathway, being excreted through both renal and biliary routes, which may offer advantages in patients with renal impairment.[5] In contrast, Enalaprilat is primarily eliminated by the kidneys.[4] This comprehensive comparison of in vitro potency and in vivo efficacy, supported by detailed experimental protocols, provides a valuable resource for researchers and clinicians in the field of cardiovascular drug development.
References
- 1. SMPDB [smpdb.ca]
- 2. What is Temocapril Hydrochloride used for? [synapse.patsnap.com]
- 3. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 4. Different accumulation of temocapril and enalapril during repeated dosing in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of temocapril and enalapril in patients with various degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hypertension Models: Temocaprilat vs. Angiotensin Receptor Blockers
In the landscape of antihypertensive therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) stand as two pillars of intervention within the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a side-by-side comparison of Temocaprilat, the active metabolite of the ACE inhibitor Temocapril, and various ARBs, focusing on their performance in preclinical hypertension models. This objective analysis, supported by experimental data, is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their comparative pharmacology.
Mechanism of Action: A Tale of Two Blockades
This compound exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2] This action leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Conversely, ARBs, such as Losartan, Valsartan, and Olmesartan, act further downstream in the RAAS pathway. They selectively block the Angiotensin II Type 1 (AT1) receptor, preventing angiotensin II from binding and eliciting its pressor effects.[3][4] This targeted blockade leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative Comparison of Efficacy in Hypertension Models
The following table summarizes the quantitative data from various preclinical studies, offering a comparative look at the efficacy of this compound and different ARBs in reducing blood pressure in hypertensive rat models. It is important to note that direct head-to-head studies are limited, and thus, data is compiled from various experiments, with model specifics and dosing regimens outlined for contextual understanding.
| Drug | Drug Class | Animal Model | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction (Systolic) | Reference |
| Temocapril | ACE Inhibitor | Spontaneously Hypertensive Rats (SHR) with 5/6 nephrectomy | 10 mg/kg/day | Oral | 8 weeks | Not explicitly stated, but significantly reduced SBP | [5] |
| Olmesartan | ARB | Spontaneously Hypertensive Rats (SHR) with 5/6 nephrectomy | 3 mg/kg/day (Low Dose) | Oral | 8 weeks | Significantly reduced SBP, less than high dose and Temocapril | [5] |
| Olmesartan | ARB | Spontaneously Hypertensive Rats (SHR) with 5/6 nephrectomy | 10 mg/kg/day (High Dose) | Oral | 8 weeks | Significantly reduced SBP, comparable to Temocapril | [5] |
| Losartan | ARB | Spontaneously Hypertensive Rats (SHR) | 15 mg/kg/day | Drinking water | 16 weeks | ~40 mmHg | [1] |
| Valsartan | ARB | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | 16 weeks | Reduced mean arterial pressure | [6] |
Comparative Potency: ACE Inhibition vs. AT1 Receptor Affinity
A key differentiator between these two drug classes is their direct molecular target. The potency of this compound is defined by its ability to inhibit ACE, while the potency of ARBs is determined by their binding affinity to the AT1 receptor.
| Drug/Metabolite | Parameter | Value | Reference |
| This compound | ACE Inhibition IC50 | Data not explicitly found in the searched literature | |
| Losartan | AT1 Receptor Binding Affinity (pKi) | 7.17 ± 0.07 | [7][8] |
| Valsartan | AT1 Receptor Binding Affinity (pKi) | 7.65 ± 0.12 | [7][8] |
| Olmesartan | AT1 Receptor Binding Affinity | >12,500-fold greater for AT1 than AT2 | [9][10][11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach for evaluating these antihypertensive agents, the following diagrams are provided.
References
- 1. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. ahajournals.org [ahajournals.org]
- 4. droracle.ai [droracle.ai]
- 5. Chronic angiotensin-converting enzyme inhibition and angiotensin II antagonism in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Olmesan | 20 mg | Tablet | ওলমেসান ২০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Validating the Cardioprotective Effects of Temocaprilat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, with other ACE inhibitors. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound has demonstrated significant cardioprotective effects in preclinical and clinical studies. Its primary mechanism of action, like other ACE inhibitors, is the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in cardiac workload.[1][2] Experimental evidence highlights its ability to improve cardiac remodeling, enhance endothelial function, and potentiate the heart's natural protective mechanisms against ischemic injury. This guide will delve into the quantitative data from comparative studies and elucidate the underlying experimental protocols and signaling pathways.
Comparative Efficacy of this compound
Reduction of Myocardial Infarct Size
A key indicator of a cardioprotective agent's efficacy is its ability to limit the extent of myocardial damage following an ischemic event. In a study utilizing a rabbit model of ischemia/reperfusion, chronic treatment with Temocapril was shown to significantly reduce myocardial infarct size, particularly when combined with a subthreshold ischemic preconditioning (PC) stimulus.
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) |
|---|---|
| Placebo | 59.5 ± 5.8 |
| Temocapril (0.5 mg/kg/day) | 56.7 ± 7.1 |
| Placebo + Subthreshold PC | 43.6 ± 3.7 |
| Temocapril + Subthreshold PC | **35.4 ± 4.8*** |
*Data presented as mean ± SEM. *P < 0.05 vs. Placebo and Temocapril alone.[3]
Improvement of Cardiac Remodeling
Chronic administration of Temocapril has been shown to favorably alter cardiovascular structure in patients with essential hypertension. This is a critical aspect of cardioprotection as it prevents the progression to heart failure.
| Parameter | Baseline | After 2 Months of Temocapril | After 12 Months of Temocapril |
|---|---|---|---|
| Left Ventricular Mass Index (g/m²) | 120 ± 12 | 106 ± 9** | 88 ± 6** |
*Data presented as mean ± SEM. **P < 0.01 vs. Baseline.[1]
Comparison with Other ACE Inhibitors
While direct head-to-head studies on cardioprotective endpoints are limited, pharmacokinetic comparisons provide some insights. A study in elderly hypertensive patients compared the accumulation of this compound with Enalaprilat, the active metabolite of Enalapril.
| Active Metabolite | Accumulation Ratio (Day 14/Day 1) |
|---|---|
| This compound | 1.0 ± 0.3 |
| Enalaprilat | 1.3 ± 0.3* |
*Data presented as mean ± SD. *P = 0.02 vs. This compound.[4]
This lower accumulation of this compound suggests a potentially different pharmacokinetic profile, which may have implications for its long-term effects and dosing regimens.[4]
Experimental Protocols
Ischemia/Reperfusion Injury in a Rabbit Model
The cardioprotective effects of this compound on infarct size were evaluated in a well-established rabbit model of myocardial ischemia/reperfusion.
Experimental Workflow:
Methodology Details:
-
Animal Model: New Zealand White rabbits.[3]
-
Ischemia Induction: Ligation of a major branch of the left circumflex coronary artery.[3]
-
Infarct Size Measurement: Hearts were excised, sliced, and stained with 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The area of infarction was expressed as a percentage of the area at risk.[3]
-
ACE Activity Assay: Lung tissue was homogenized, and ACE activity was determined using a fluorometric assay.[3]
Signaling Pathways in Cardioprotection
The cardioprotective effects of ACE inhibitors, including this compound, are mediated through a complex interplay of signaling pathways. A key mechanism involves the modulation of the renin-angiotensin system and the potentiation of bradykinin signaling. While direct evidence for this compound's action on specific downstream pathways is still emerging, the general mechanism of ACE inhibitor-mediated cardioprotection is believed to involve the activation of pro-survival pathways such as the PI3K/Akt pathway and subsequent activation of endothelial nitric oxide synthase (eNOS).
Proposed Cardioprotective Signaling Pathway of ACE Inhibitors:
Pathway Description:
This compound inhibits ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor that also promotes inflammation and fibrosis.[1][2] Simultaneously, ACE inhibition prevents the breakdown of bradykinin, a peptide that promotes vasodilation and has cardioprotective effects.[1] The accumulation of bradykinin is thought to activate the B2 receptor, leading to the activation of the PI3K/Akt signaling cascade. Activated Akt can then phosphorylate and activate eNOS, resulting in the production of nitric oxide (NO). NO plays a crucial role in vasodilation, reducing platelet aggregation, and inhibiting inflammation, all of which contribute to cardioprotection.
Conclusion
This compound demonstrates significant cardioprotective effects, including the reduction of myocardial infarct size and the improvement of cardiac remodeling. Its efficacy in potentiating ischemic preconditioning suggests a role in enhancing the heart's endogenous protective mechanisms. While further direct comparative studies with other ACE inhibitors on a broader range of cardioprotective endpoints are warranted, the available data, particularly its favorable pharmacokinetic profile, position this compound as a noteworthy compound for researchers and clinicians in the field of cardiovascular drug development. The elucidation of its precise interactions with downstream signaling pathways such as PI3K/Akt and eNOS will be a key area for future research to fully validate its cardioprotective profile.
References
- 1. Angiotensin-converting-enzyme inhibition in heart failure or after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulation of Cardiac Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling by Apoptosis Regulator through Modulating IAP Expression (ARIA) Regulates Cardiomyocyte Death during Doxorubicin-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of a cysteine protease inhibitor compared with enalapril in murine heart failure models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Temocaprilat's Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic response to Temocaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Given the limited direct research on this compound-specific biomarkers, this guide leverages data from closely related ACE inhibitors, primarily lisinopril and enalapril, as surrogates to provide a robust analytical framework. The performance of these biomarkers is compared against those used for alternative therapeutic strategies in key indications for this compound: hypertension, heart failure, and diabetic nephropathy.
Executive Summary
This compound, the active metabolite of the prodrug temocapril, is a potent ACE inhibitor used in the management of cardiovascular and renal diseases.[1][2][3] The validation of sensitive and specific biomarkers is crucial for optimizing therapeutic strategies, personalizing treatment, and accelerating drug development. This guide details established and investigational biomarkers for monitoring the efficacy of this compound and its alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Biomarkers for Therapeutic Response in Hypertension
Hypertension management aims to reduce blood pressure and prevent target organ damage. This compound achieves this by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).
This compound (ACE Inhibitors)
Mechanism of Action: this compound inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1][4][5]
Biomarkers:
-
Plasma Renin Activity (PRA) and Angiotensin II Levels: Inhibition of ACE leads to a compensatory increase in PRA and a decrease in angiotensin II levels. These direct pharmacodynamic markers can indicate target engagement.
-
Metabolomic Markers: Studies on lisinopril have identified potential predictive biomarkers, including lower baseline levels of 2-oxoglutarate and higher levels of sphingosine-1-phosphate in responders.[2][5]
-
Genetic Markers: Single nucleotide variations (SNVs) in genes of the RAAS pathway, such as REN, AGT, and ACE2, have been associated with the effectiveness of lisinopril.[4]
Alternative Treatment: Angiotensin II Receptor Blockers (ARBs)
Mechanism of Action: ARBs, such as irbesartan and candesartan, selectively block the AT1 receptor, preventing the actions of angiotensin II.
Biomarkers:
-
Plasma Renin Activity and Angiotensin II Levels: ARB treatment also leads to a rise in PRA and angiotensin II levels due to the loss of negative feedback.
-
Inflammatory Markers: Long-term ARB therapy has been shown to reduce levels of high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA) in hypertensive patients.
-
Markers of Extracellular Matrix Metabolism: Candesartan treatment has been associated with a decrease in procollagen type III propeptide (PIIIP) and an increase in stromelysin-1, suggesting an effect on vascular remodeling.
Data Summary: Biomarkers in Hypertension
| Therapeutic Agent | Biomarker | Type | Validation Status | Key Findings |
| This compound (ACEi) | Plasma Renin Activity | Pharmacodynamic | Established | Increased PRA indicates RAAS inhibition. |
| Angiotensin II | Pharmacodynamic | Established | Decreased Ang II indicates ACE inhibition. | |
| 2-oxoglutarate | Metabolomic | Investigational | Lower baseline levels may predict response.[2] | |
| Sphingosine-1-phosphate | Metabolomic | Investigational | Higher baseline levels may predict response.[5] | |
| REN, AGT, ACE2 SNVs | Genetic | Investigational | Associated with lisinopril effectiveness.[4] | |
| ARBs | Plasma Renin Activity | Pharmacodynamic | Established | Increased PRA indicates RAAS inhibition. |
| Angiotensin II | Pharmacodynamic | Established | Increased Ang II due to receptor blockade. | |
| hsCRP, SAA | Inflammatory | Investigational | Reduced levels with long-term therapy. | |
| PIIIP, Stromelysin-1 | ECM Metabolism | Investigational | Changes suggest effects on vascular remodeling. |
Biomarkers for Therapeutic Response in Heart Failure
In heart failure, the goal of treatment is to improve cardiac function, reduce symptoms, and decrease mortality.
This compound (ACE Inhibitors)
Mechanism of Action: By reducing afterload and preload, ACE inhibitors like this compound improve cardiac output and reduce cardiac remodeling.[1]
Biomarkers:
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): A well-established biomarker for diagnosing and prognosticating heart failure. A decrease in NT-proBNP levels following ACE inhibitor therapy is associated with improved clinical outcomes.
Alternative Treatment: Beta-Blockers
Mechanism of Action: Beta-blockers, such as metoprolol and carvedilol, block the effects of catecholamines on the heart, reducing heart rate, blood pressure, and cardiac workload.
Biomarkers:
-
NT-proBNP: While effective in improving outcomes, beta-blocker therapy may not consistently lead to a decrease in NT-proBNP levels in all patients, and in some cases, may even cause a transient increase.
-
ST2: Elevated levels of ST2, a marker of cardiac stress and fibrosis, may be reduced by beta-blocker therapy. Patients with high ST2 levels who respond to beta-blockers show improved prognosis.
Data Summary: Biomarkers in Heart Failure
| Therapeutic Agent | Biomarker | Type | Validation Status | Key Findings |
| This compound (ACEi) | NT-proBNP | Cardiac Stress | Established | Decrease correlates with improved clinical status.[6] |
| Beta-Blockers | NT-proBNP | Cardiac Stress | Established | Response can be variable and not always indicative of efficacy.[7] |
| ST2 | Cardiac Fibrosis | Investigational | Reduction in elevated levels associated with beta-blocker use.[8] |
Biomarkers for Therapeutic Response in Diabetic Nephropathy
The primary goal in managing diabetic nephropathy is to slow the progression of kidney damage and reduce albuminuria.
This compound (ACE Inhibitors)
Mechanism of Action: ACE inhibitors reduce intraglomerular pressure and have anti-inflammatory and anti-fibrotic effects in the kidney.[3]
Biomarkers:
-
Urinary Albumin-to-Creatinine Ratio (UACR): A cornerstone biomarker for diabetic kidney disease. A reduction in UACR is a key indicator of therapeutic response to ACE inhibitors.
-
Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubular injury. Treatment with ACE inhibitors has been shown to reduce urinary KIM-1 excretion.[9]
-
Cystatin C: A serum marker of glomerular filtration rate (GFR). Changes in cystatin C can reflect alterations in kidney function in response to therapy.[9]
Alternative Treatment: SGLT2 Inhibitors
Mechanism of Action: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin, lower blood glucose by increasing urinary glucose excretion and have direct renal protective effects.
Biomarkers:
-
UACR: SGLT2 inhibitors have been shown to significantly reduce UACR.
-
KIM-1: Treatment with SGLT2 inhibitors is associated with a sustained lowering of urinary KIM-1.[10]
-
Neutrophil gelatinase-associated lipocalin (NGAL): A marker of tubular damage. The effect of SGLT2 inhibitors on NGAL is less consistent.[10]
Data Summary: Biomarkers in Diabetic Nephropathy
| Therapeutic Agent | Biomarker | Type | Validation Status | Key Findings |
| This compound (ACEi) | UACR | Renal Function | Established | Reduction is a primary therapeutic goal.[9] |
| KIM-1 | Tubular Injury | Investigational | Reduced excretion with RAAS blockade.[9] | |
| Cystatin C | GFR Marker | Established | Monitors changes in kidney function.[9] | |
| SGLT2 Inhibitors | UACR | Renal Function | Established | Significant reduction observed in clinical trials. |
| KIM-1 | Tubular Injury | Investigational | Sustained reduction with treatment.[10][11] | |
| NGAL | Tubular Injury | Investigational | Inconsistent changes reported.[10] |
Experimental Protocols
Detailed methodologies for the key biomarkers are provided below.
Plasma Renin Activity (PRA) Assay (ELISA-based)
Principle: This assay measures the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample. The amount of angiotensin I generated over a specific time is then quantified using a competitive ELISA.[12][13]
Procedure:
-
Sample Collection and Preparation:
-
Angiotensin I Generation:
-
ELISA:
-
Add standards, controls, and the 0°C and 37°C incubated plasma samples to the wells of an anti-angiotensin I antibody-coated microplate.
-
Add angiotensin I-biotin conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for a specified time.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add a stop solution and measure the absorbance at 450 nm.[12][14]
-
-
Calculation:
-
Calculate the concentration of angiotensin I in both the 0°C and 37°C samples from the standard curve.
-
PRA (ng/mL/h) = ([Ang I at 37°C] - [Ang I at 0°C]) / incubation time (h).
-
NT-proBNP Immunoassay (Sandwich ELISA)
Principle: This is a sandwich enzyme immunoassay where NT-proBNP in the sample is bound by a capture antibody coated on the microplate and a detection antibody conjugated to an enzyme. The enzyme activity is proportional to the NT-proBNP concentration.[15]
Procedure:
-
Sample Collection:
-
Collect whole blood in a serum separator tube or EDTA tube.
-
Centrifuge to separate serum or plasma. Samples can be stored at 2-8°C for up to 2 days or at -25°C or lower for long-term storage.[15]
-
-
Assay:
-
Add 50 µL of standards, samples, and controls in duplicate to the wells of the pre-coated microplate.[15]
-
Add 200 µL of the enzyme-conjugated detection antibody to each well.[15]
-
Cover the plate and incubate for 3 hours at room temperature.[15]
-
Wash the wells 5 times with wash buffer.[15]
-
Add 200 µL of TMB substrate to each well and incubate for 30 minutes in the dark.[15]
-
Add 50 µL of stop solution to each well.[15]
-
Measure the absorbance at 450 nm.[15]
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the NT-proBNP concentration in the samples from the standard curve.
-
Urinary Albumin-to-Creatinine Ratio (UACR)
Principle: This test measures the amount of albumin and creatinine in a spot urine sample. The ratio of albumin to creatinine corrects for variations in urine concentration.[16]
Procedure:
-
Sample Collection:
-
Analysis:
-
Urinary albumin is typically measured by an immunoturbidimetric or immunonephelometric method.
-
Urinary creatinine is measured using a colorimetric method (e.g., Jaffe reaction) or an enzymatic method.
-
Both measurements can be performed on automated clinical chemistry analyzers.
-
-
Calculation:
-
UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)]
-
Visualizations
Signaling Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
Caption: A generalized workflow for the discovery, validation, and implementation of clinical biomarkers.
Caption: Logical framework for comparing therapeutic responses to this compound and alternatives using biomarkers.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. mesoscale.com [mesoscale.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. emjreviews.com [emjreviews.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Biomarkers in Routine Heart Failure Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanoditech.com [nanoditech.com]
- 10. Changes in Cardiovascular and Renal Biomarkers Associated with SGLT2 Inhibitors Treatment in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of SGLT2 Inhibition on Biomarkers of Diabetic Kidney Disease and Cardiovascular Disease - ProQuest [proquest.com]
- 12. ibl-america.com [ibl-america.com]
- 13. demeditec.com [demeditec.com]
- 14. fybreeds.com [fybreeds.com]
- 15. eaglebio.com [eaglebio.com]
- 16. labtestsonline.org.uk [labtestsonline.org.uk]
- 17. bcchildrens.ca [bcchildrens.ca]
Safety Operating Guide
Navigating the Disposal of Temocaprilat: A Procedural Guide for Laboratory Professionals
The proper disposal of temocaprilat, an angiotensin-converting enzyme (ACE) inhibitor used in research, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with regulatory requirements and best practices for laboratory safety.
The primary determinant for the disposal protocol of any chemical, including this compound, is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification dictates the specific handling, storage, and disposal procedures that must be followed.
Step 1: Hazardous Waste Determination
Before proceeding with disposal, a hazardous waste determination must be made for this compound. A waste is considered hazardous if it is either "listed" by the Environmental Protection Agency (EPA) or exhibits certain hazardous characteristics.
-
Listed Wastes : The EPA maintains specific lists of hazardous wastes, known as the P-list and U-list, for discarded commercial chemical products. This compound is not explicitly found on these lists.
-
Characteristic Wastes : A waste is also considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability : A flashpoint of less than 140°F (<60°C) or supports combustion.
-
Corrosivity : A pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity : It is unstable under normal conditions and can cause explosions or toxic fumes.
-
Toxicity : When tested, the extract from the waste contains certain contaminants at or above specified concentrations.
-
Researchers should consult the Safety Data Sheet (SDS) for this compound and, if necessary, perform an analysis to determine if it exhibits any of these characteristics. For the purposes of this guide, we will provide procedures for both non-hazardous and hazardous waste scenarios.
Step 2: Segregation and Storage of Waste
Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe handling.
| Waste Type | Container Requirements | Labeling Requirements | Storage Location |
| Non-Hazardous | Leak-proof, compatible with the waste, and with a secure lid. | Clearly labeled as "Non-Hazardous Waste" with the chemical name (this compound) and date. | Designated waste accumulation area, away from incompatible materials. |
| Hazardous | In good condition with no leaks, compatible with the waste, and kept closed except when adding waste. Must be stored in secondary containment. | Affixed with a "Hazardous Waste" label, including the chemical name, composition, and accumulation start date. | Designated Satellite Accumulation Area (SAA) at or near the point of generation. |
Step 3: Disposal Procedures
The disposal route for this compound diverges based on its hazardous waste classification. Under no circumstances should chemical waste be disposed of down the drain.
If it is determined that this compound waste is not hazardous, the following steps should be taken:
-
Containerize : Place the waste in a designated, properly labeled non-hazardous waste container.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to schedule a pickup.
-
Documentation : Maintain records of the disposal, including the date, quantity, and the vendor used.
If the this compound waste is classified as hazardous, a more stringent disposal process is required:
-
Containerize : Collect the waste in a designated hazardous waste container that is properly labeled and stored in a Satellite Accumulation Area.
-
Request Pickup : When the container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory limits), submit a hazardous waste pickup request to your EHS department.
-
Manifesting : The EHS department will typically handle the completion of the hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal facility.
-
Final Disposal : The hazardous waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated or otherwise treated in accordance with EPA regulations.
Experimental Protocols
While specific experimental protocols for this compound are beyond the scope of this disposal guide, it is crucial that any research protocol includes a plan for the management and disposal of all resulting waste streams. This should be done in consultation with your institution's EHS department to ensure compliance with all applicable regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
